2-Chloro-4-formylthiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-4-6-3(1-7)2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIIXKZUXXDKOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650250 | |
| Record name | 2-Chloro-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-79-8 | |
| Record name | 2-Chloro-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,3-thiazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-formylthiazole
CAS Number: 5198-79-8
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Chloro-4-formylthiazole, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a solid organic compound with a molecular weight of 147.58 g/mol .[1][2] Its key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5198-79-8 | [1] |
| Molecular Formula | C₄H₂ClNOS | [1][2] |
| Molecular Weight | 147.58 g/mol | [1] |
| Appearance | Solid | [1] |
| Density | 1.541 g/cm³ | [2] |
| Boiling Point | 278.6 °C at 760 mmHg | [2] |
| Flash Point | 122.3 °C | [2] |
| MDL Number | MFCD09702023 | [1][2] |
Synthesis
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation of 2-Chlorothiazole
The synthesis of this compound can be conceptually illustrated by the Vilsmeier-Haack formylation of 2-chlorothiazole. The electron-rich nature of the thiazole ring facilitates this electrophilic substitution.
References
An In-depth Technical Guide to 2-Chloro-4-formylthiazole: Chemical Structure and Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and common synthesis pathways for 2-Chloro-4-formylthiazole, a key intermediate in the development of various pharmaceutical compounds.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a formyl group at the 4-position.
Chemical Structure:
Key Identifiers and Properties:
| Property | Value | Reference |
| IUPAC Name | 2-chloro-1,3-thiazole-4-carbaldehyde | |
| CAS Number | 5198-79-8 | [1] |
| Molecular Formula | C4H2ClNOS | [1] |
| Molecular Weight | 147.58 g/mol | [1] |
| SMILES String | ClC1=NC(C([H])=O)=CS1 | [1] |
| InChI Key | JGIIXKZUXXDKOO-UHFFFAOYSA-N | [1] |
| Appearance | Solid | [1] |
Synthesis Pathways
The primary and most common method for the synthesis of this compound is through the formylation of a 2-chlorothiazole precursor. The Vilsmeier-Haack reaction is a widely employed and effective method for this transformation.[2][3][4]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent.[2][3] The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl3).[3][5] The electron-rich thiazole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.[3][5]
Overall Reaction Scheme:
Detailed Mechanism
The mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound can be broken down into two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich 2-chlorothiazole acts as a nucleophile, attacking the Vilsmeier reagent. This is followed by the elimination of hydrogen chloride and subsequent hydrolysis during aqueous workup to yield the final product, this compound.[3]
Experimental Protocol
While a specific, peer-reviewed protocol for the direct synthesis of this compound was not found in the provided search results, a general experimental procedure based on the Vilsmeier-Haack reaction is as follows. This protocol is illustrative and would require optimization for specific laboratory conditions.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2-Chlorothiazole | C3H2ClNS | 119.57 |
| Phosphorus oxychloride | POCl3 | 153.33 |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 |
| Saturated sodium bicarbonate solution | NaHCO3 | 84.01 |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF) and anhydrous dichloromethane (DCM).
-
Formation of Vilsmeier Reagent: The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl3) is added dropwise via the dropping funnel, ensuring the temperature remains below 5 °C. The mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Addition of 2-Chlorothiazole: A solution of 2-chlorothiazole in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically monitored by TLC until the starting material is consumed).
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a beaker of crushed ice.
-
Neutralization: The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: The aqueous layer is extracted three times with dichloromethane.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Logical Workflow for Synthesis and Purification:
Applications in Drug Development
Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. They are integral components of numerous approved drugs and are considered privileged scaffolds in drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:
-
Antimicrobial agents
-
Anti-inflammatory agents
-
Anticancer agents
The formyl group provides a reactive handle for further chemical modifications, such as the formation of Schiff bases, reductive amination to introduce amine functionalities, or oxidation to a carboxylic acid, enabling the synthesis of diverse libraries of compounds for biological screening.
Disclaimer: The experimental protocol provided is a general representation and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-formylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-4-formylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the compound's melting point and solubility characteristics, supported by experimental methodologies.
Core Physical Properties
This compound, with the CAS number 5198-79-8, is a solid at room temperature. Its chemical structure consists of a thiazole ring substituted with a chlorine atom at the 2-position and a formyl group at the 4-position.
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₄H₂ClNOS | [1] |
| Molecular Weight | 147.58 g/mol | [1] |
| Melting Point | 104-105 °C | [2] |
| Boiling Point | 278.6 °C at 760 mmHg | [1] |
| Density | 1.541 g/cm³ | [1] |
Caption: Table of key physical properties of this compound.
Experimental Protocols
Precise determination of the physical properties of a compound is fundamental for its application in research and development. The following sections describe the general experimental protocols for measuring the melting point and assessing the solubility of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The narrow range of 104-105 °C for this compound suggests a high degree of purity.[2] A standard method for determining the melting point is the capillary melting point technique.
Methodology:
-
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.
-
The temperature is raised at a slow, controlled rate.
-
The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded as the melting point range.
Solubility Assessment
Methodology:
-
Solvent Selection: A range of common laboratory solvents with varying polarities should be selected, such as water, ethanol, acetone, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a series of small test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 0.1 mL) is added to a separate test tube containing the compound.
-
Observation: The mixture is agitated (e.g., by vortexing) for a set period at a controlled temperature. The solubility is then visually assessed and categorized as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve in the solvent.
-
Logical Workflow for Synthesis
While a specific biological signaling pathway for this compound is not yet elucidated in publicly available literature, a logical workflow for its synthesis can be conceptualized based on established thiazole synthesis methodologies. The following diagram illustrates a potential synthetic route.
Caption: A logical workflow for the synthesis of this compound.
References
Spectroscopic Data Interpretation for 2-Chloro-4-formylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-chloro-4-formylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details the predicted ¹H NMR, ¹³C NMR, and IR spectral characteristics, offering a robust framework for researchers engaged in the synthesis and characterization of this and related molecules.
Predicted Spectroscopic Data
Due to the absence of directly published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of data for structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two signals corresponding to the aldehyde proton and the proton on the thiazole ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | N/A | The deshielding effect of the carbonyl group and the thiazole ring places this proton in a highly downfield region. |
| Thiazole H-5 | 8.0 - 8.5 | Singlet (s) | N/A | The electron-withdrawing effects of the adjacent chloro and formyl groups will shift this proton downfield compared to unsubstituted thiazole. |
¹³C NMR (Carbon-13 NMR)
The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, one for each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Aldehyde) | 185 - 195 | The carbonyl carbon is highly deshielded and will appear significantly downfield. |
| C-2 (Thiazole) | 150 - 155 | The carbon bearing the chlorine atom will be deshielded. |
| C-4 (Thiazole) | 145 - 150 | The carbon attached to the formyl group will also be in a downfield region. |
| C-5 (Thiazole) | 120 - 125 | This carbon is expected to be the most upfield of the ring carbons. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong | Conjugation with the thiazole ring lowers the frequency compared to a saturated aldehyde. |
| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium to Weak | Often appears as a pair of bands (Fermi resonance). |
| C=N Stretch (Thiazole ring) | ~1550 | Medium | Characteristic of the thiazole ring system. |
| C-Cl Stretch | 700 - 800 | Strong | The exact position can vary. |
| Aromatic C-H Stretch | ~3100 | Weak | Aromatic C-H stretching vibrations. |
| Ring Vibrations | 1300 - 1500 | Medium to Weak | Skeletal vibrations of the thiazole ring. |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra for a solid organic compound like this compound.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1] Ensure the sample is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Spectrometer Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[2]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[3] Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[4]
-
Infrared (IR) Spectroscopy Sample Preparation and Acquisition
Attenuated Total Reflectance (ATR) Method (Preferred for Solids)
-
Sample Preparation :
-
Place a small, representative sample of the solid this compound directly onto the ATR crystal.[5]
-
-
Data Acquisition :
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Thin Solid Film Method
-
Sample Preparation :
-
Data Acquisition :
-
Place the salt plate in the sample holder of the IR spectrometer.
-
Record a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the chemical structure of the target compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Chemical Structure of this compound.
References
An In-depth Technical Guide to the Reactivity and Electronic Properties of the 2-Chloro-4-formylthiazole Ring System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and electronic characteristics of the 2-chloro-4-formylthiazole ring system. This heterocyclic scaffold is a valuable building block in medicinal chemistry and materials science due to its diverse functionalization potential. The presence of a reactive chlorine atom at the 2-position, a versatile formyl group at the 4-position, and the inherent electronic properties of the thiazole ring make it a key intermediate for the synthesis of a wide array of novel compounds.
Physicochemical Properties
Basic physicochemical data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₂ClNOS |
| Molecular Weight | 147.58 g/mol |
| CAS Number | 5198-79-8 |
Synthesis of this compound
A plausible and widely utilized method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. Given the electronic nature of the thiazole ring, formylation is expected to occur at an electron-rich position. For 2-chlorothiazole, the C4 and C5 positions are potential sites for electrophilic attack.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chlorothiazole (General Procedure)
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 2-chlorothiazole in a suitable solvent (e.g., dichloromethane or DMF) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, warm the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity and Electronic Properties
The this compound ring system possesses distinct sites of reactivity governed by the electronic influence of its constituent atoms and functional groups. The thiazole ring itself is aromatic, with the sulfur atom donating a lone pair to the π-system. The nitrogen atom, being more electronegative than carbon, acts as an electron-withdrawing group, influencing the electron density distribution around the ring.
The chlorine atom at the C2 position and the formyl group at the C4 position are both electron-withdrawing groups. This electronic pull makes the thiazole ring generally electron-deficient.
Electronic Properties Summary:
-
C2 Position: The carbon atom at the C2 position is attached to both the electronegative nitrogen and the chlorine atom, making it highly electrophilic and susceptible to nucleophilic aromatic substitution.
-
C4-Formyl Group: The aldehyde functionality at the C4 position is a versatile handle for various chemical transformations, including nucleophilic addition, condensation, oxidation, and reduction.
-
C5 Position: The C5 position is expected to be the most electron-rich carbon on the ring, making it the most likely site for electrophilic aromatic substitution, should conditions permit.
Due to the lack of specific computational studies in the searched literature, a calculated electron density map for this compound is not available. However, the qualitative description above provides a solid basis for predicting its chemical behavior.
Key Reactions of this compound
Nucleophilic Aromatic Substitution at the C2 Position
The chlorine atom at the C2 position of the thiazole ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom. This allows for the facile introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates.
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol, DMF, or dioxane) in a round-bottom flask, add the nucleophile (e.g., morpholine, 1.1 equivalents) and a base (e.g., triethylamine or potassium carbonate, 1.5 equivalents).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction and Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Reactions of the C4-Formyl Group
The aldehyde functionality at the C4 position offers a gateway to a wide range of chemical transformations.
The formyl group can readily undergo a Wittig reaction with a phosphorus ylide to form an alkene, providing a powerful method for carbon-carbon bond formation and extending the molecular framework.
-
Reaction Setup: Dissolve this compound in an anhydrous solvent (e.g., dichloromethane or THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Ylide Addition: Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 equivalents), portion-wise to the stirred solution at room temperature.
-
Reaction: Continue stirring at room temperature for several hours, monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Add a non-polar solvent (e.g., a mixture of hexanes and diethyl ether) to precipitate the triphenylphosphine oxide byproduct. Filter off the solid and concentrate the filtrate. The crude product can be purified by column chromatography on silica gel.
The formyl group can be selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).
-
Reaction Setup: Dissolve this compound in a protic solvent such as methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
-
Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude alcohol, which can be purified by column chromatography if necessary.
The formyl group can be oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent.
-
Reaction Setup: Dissolve this compound in a suitable solvent system (e.g., a mixture of acetone and water).
-
Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) in water to the stirred solution of the aldehyde. The reaction is often exothermic, and the temperature may need to be controlled with an ice bath. The disappearance of the purple color of the permanganate indicates its consumption.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess KMnO₄ and the manganese dioxide byproduct. Acidify the mixture with a mineral acid (e.g., HCl) to a low pH.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.
Spectroscopic Data (Estimated)
Estimated ¹H NMR Spectral Data
| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.0 - 8.5 | s | - |
| -CHO | 9.8 - 10.2 | s | - |
Note: The chemical shifts are referenced to TMS (0 ppm) and are expected in a solvent like CDCl₃.
Estimated ¹³C NMR Spectral Data
| Carbon | Estimated Chemical Shift (δ, ppm) |
| C2 | 150 - 155 |
| C4 | 145 - 150 |
| C5 | 125 - 130 |
| -CHO | 185 - 190 |
Note: The chemical shifts are referenced to TMS (0 ppm) and are expected in a solvent like CDCl₃.
Estimated Key IR Absorption Bands
| Functional Group | Estimated Wavenumber (cm⁻¹) | Intensity |
| C-H (thiazole ring) | 3100 - 3050 | Medium |
| C=O (aldehyde) | 1710 - 1685 | Strong |
| C=N (thiazole ring) | 1620 - 1580 | Medium |
| C-Cl | 800 - 600 | Strong |
Conclusion
The this compound ring system is a highly functionalized heterocyclic compound with significant potential in synthetic organic chemistry. Its reactivity is characterized by the electrophilic nature of the C2 carbon, which readily undergoes nucleophilic aromatic substitution, and the versatile chemistry of the C4-formyl group, which can be transformed into a variety of other functional groups. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis and derivatization based on established chemical principles and analogous transformations. Further research into the specific reaction conditions and a full characterization of this compound and its derivatives would be a valuable contribution to the field.
An In-Depth Technical Guide to the Safety, Handling, and Storage of 2-Chloro-4-formylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and storage requirements for 2-Chloro-4-formylthiazole, a key intermediate in pharmaceutical and agrochemical research. The information is compiled from various safety data sheets (SDS) and chemical suppliers to ensure a high standard of laboratory safety.
Chemical Identification and Properties
This compound is a solid, combustible organic compound. It is crucial to understand its physical and chemical properties to handle it safely.
| Property | Value |
| CAS Number | 5198-79-8 |
| Molecular Formula | C₄H₂ClNOS |
| Molecular Weight | 147.58 g/mol |
| Appearance | Solid |
| InChI Key | JGIIXKZUXXDKOO-UHFFFAOYSA-N |
| SMILES String | ClC1=NC(C([H])=O)=CS1 |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[2]
Precautionary Statements:
-
Prevention: P264, P270, P280, P261, P272
-
Response: P301+P317, P330, P302+P352, P332+P317, P362+P364, P305+P351+P338, P337+P313
-
Storage: P403+P233, P405
-
Disposal: P501
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust and vapors.[1][2][3]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][4]
The following PPE is mandatory when handling this compound:
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield.[1][3][5] | To protect eyes from splashes and dust. |
| Hand Protection | Impermeable gloves (e.g., Nitrile or Neoprene).[1][5] | To prevent skin contact and absorption. Inspect gloves for degradation before use. |
| Skin and Body Protection | Laboratory coat. For larger quantities, impermeable protective clothing may be necessary.[1][3][5] | To protect skin from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill response.[1][5] | To prevent inhalation of harmful dust and vapors. |
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][3]
Storage and Stability
Correct storage is essential to maintain the integrity of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[1][3] The recommended storage temperature is between 2-8 °C.[1]
-
Container: Keep the container tightly closed and store it in its original packaging.[1][3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]
-
Stability: The compound is stable under normal storage conditions.[2][4] Hazardous polymerization will not occur.[4]
-
Decomposition: Thermal decomposition can release toxic fumes, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[1][4]
First-Aid Measures
In case of exposure, follow these first-aid procedures immediately:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[1][2][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][3][4] |
Spill and Disposal Procedures
In the event of a spill, adhere to the following protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2][3]
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[4][6]
-
For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Disposal must be carried out by a licensed chemical disposal company to ensure compliance with all local, regional, and national regulations.[3][7] Do not discharge into sewer systems.[6]
Experimental Workflow and Logic Diagrams
The following diagrams, created using the DOT language, illustrate a standard workflow for handling this compound and a decision-making process for spill response.
Caption: A standard operating procedure for the safe handling of this compound.
References
An In-depth Technical Guide to 2-Chloro-4-formylthiazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-formylthiazole, a halogenated heterocyclic aldehyde, serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. This technical guide provides a comprehensive overview of its discovery and history, detailed synthetic protocols, physicochemical properties, and its role in medicinal chemistry. While the initial discovery and complete historical timeline remain somewhat obscure in readily available literature, its significance is evident through its utility as a building block in the synthesis of various biologically active compounds. This document aims to be a core resource for researchers working with this valuable synthetic intermediate.
Introduction
The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1] The introduction of a chloro substituent at the 2-position and a formyl group at the 4-position of the thiazole ring creates a molecule, this compound, with two reactive sites, making it a valuable precursor for the synthesis of diverse derivatives. The electron-withdrawing nature of the chlorine atom and the aldehyde functionality enhances the reactivity of the thiazole ring, enabling a variety of chemical transformations. This guide will delve into the known synthesis, properties, and applications of this important chemical entity.
Physicochemical Properties
This compound is a solid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5198-79-8 | [2] |
| Molecular Formula | C₄H₂ClNOS | [2] |
| Molecular Weight | 147.58 g/mol | [2] |
| Appearance | Solid | [2] |
| SMILES String | ClC1=NC(C([H])=O)=CS1 | [2] |
| InChI Key | JGIIXKZUXXDKOO-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The primary method for the formylation of electron-rich heterocyclic compounds is the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general procedure based on the Vilsmeier-Haack formylation of 2-chlorothiazole can be proposed.
Proposed Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chlorothiazole
Materials:
-
2-Chlorothiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-chlorothiazole (1.0 eq.) in anhydrous dichloromethane (DCM) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Logical Workflow for the Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack synthesis of this compound.
Applications in Medicinal Chemistry and Drug Development
While specific drugs containing the this compound moiety as a core are not widely reported, its significance lies in its role as a key intermediate for the synthesis of more complex, biologically active molecules. The thiazole scaffold is a well-established pharmacophore, and the presence of the chloro and formyl groups allows for diverse synthetic elaborations.
This compound can be utilized in the synthesis of various derivatives with potential therapeutic applications, including:
-
Antimicrobial Agents: The thiazole nucleus is a common feature in many antimicrobial drugs.[5] Derivatives of this compound can be synthesized to explore new antimicrobial agents.
-
Anti-inflammatory Compounds: Thiazole derivatives have also been investigated for their anti-inflammatory properties.[5]
-
Agrochemicals: This compound serves as an intermediate in the production of fungicides and herbicides.[5]
The aldehyde functional group can be readily converted into other functionalities such as alcohols, carboxylic acids, amines, and nitriles, or used in condensation reactions to form larger molecular scaffolds. The chlorine atom can be displaced by various nucleophiles, further expanding the synthetic possibilities.
Signaling Pathway Involvement (Hypothetical)
There is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. However, as a building block for various bioactive molecules, its derivatives could potentially interact with a wide range of biological targets. For instance, derivatives could be designed to inhibit specific enzymes or modulate receptor activity, thereby influencing cellular signaling. The development of new kinase inhibitors or receptor antagonists often involves the screening of libraries of heterocyclic compounds, and derivatives of this compound could be valuable additions to such libraries.
Illustrative Synthetic Utility of this compound
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of new pharmaceuticals and agrochemicals. While its detailed historical discovery remains to be fully elucidated from primary literature, its synthetic utility is clear. The Vilsmeier-Haack reaction provides a plausible and efficient route for its preparation. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this important heterocyclic intermediate. This guide serves as a foundational resource for researchers embarking on studies involving this compound.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-(hydroxymethyl)thiazole | 5198-85-6 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. growingscience.com [growingscience.com]
- 5. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 2-Chloro-4-formylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-formylthiazole is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a reactive aldehyde group and a chlorine-substituted thiazole ring, make it a valuable building block for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.
Molecular Profile
This compound, with the empirical formula C₄H₂ClNOS, is a solid at room temperature.[1] The presence of both an electrophilic aldehyde and a thiazole ring, a common scaffold in many biologically active compounds, underpins its utility in synthetic chemistry.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄H₂ClNOS | [1] |
| Molecular Weight | 147.58 g/mol | [1] |
| CAS Number | 5198-79-8 | [1] |
| Appearance | Solid | [1] |
| InChI | 1S/C4H2ClNOS/c5-4-6-3(1-7)2-8-4/h1-2H | [1] |
| SMILES | ClC1=NC(C([H])=O)=CS1 | [1] |
Synthesis of this compound
The introduction of a formyl group onto a thiazole ring can be achieved through various formylation reactions. A prominent and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chlorothiazole (Generalized)
Objective: To synthesize this compound via the formylation of 2-chlorothiazole using the Vilsmeier-Haack reaction.
Materials:
-
2-Chlorothiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (or another suitable inert solvent)
-
Sodium acetate
-
Ice
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, cool a solution of DMF in anhydrous 1,2-dichloroethane to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 2-chlorothiazole in anhydrous 1,2-dichloroethane dropwise, while maintaining the reaction temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath. Carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously until the hydrolysis is complete. Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety considerations.
Figure 1. Generalized workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Applications in Drug Discovery and Development
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The presence of the chloro and formyl functional groups on this compound provides reactive handles for the construction of diverse molecular libraries for drug discovery.
While specific biological targets and signaling pathways for this compound are not extensively documented, its derivatives are of significant interest. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build larger, more complex molecules. For instance, it can serve as a precursor for the synthesis of Schiff bases, hydrazones, and other heterocyclic systems, which are known to possess a wide spectrum of pharmacological activities.
The development of novel thiazole-containing compounds is an active area of research. For example, various 2,4-disubstituted thiazole derivatives have been synthesized and investigated for their potential to modulate cellular development and differentiation. Furthermore, thiazole carboxamide derivatives have been explored as potential c-Met kinase inhibitors for cancer treatment.[6] The versatility of this compound makes it a valuable starting material for the synthesis of such compounds.
Logical Relationships in Synthetic Utility
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for a variety of chemical transformations.
Figure 2. Logical diagram illustrating the synthetic potential of this compound based on its functional groups.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its straightforward, albeit not widely documented, synthesis via the Vilsmeier-Haack reaction and the presence of two distinct reactive sites make it an attractive starting material for the creation of diverse molecular architectures. Further research into the biological activities of its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.
References
- 1. 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-4-formylthiazole for Researchers and Drug Development Professionals
Introduction: 2-Chloro-4-formylthiazole, with the CAS number 5198-79-8, is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive aldehyde, a versatile chlorine atom, and an electron-rich thiazole ring, makes it a valuable intermediate for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, key specifications, safety information, and detailed synthetic methodologies.
Commercial Availability and Suppliers
This compound is available from a range of commercial suppliers, catering to the needs of researchers and drug development professionals. The purity and available quantities can vary between suppliers, and it is crucial to consult the latest product specifications and certificates of analysis for the most accurate information.
Table 1: Commercial Suppliers of this compound
| Supplier | Country | Contact Information | Purity | Available Quantities |
| Sigma-Aldrich | Global | --INVALID-LINK-- | - | 1g |
| BLD Pharm | China | --INVALID-LINK-- | - | - |
| AstaTech, Inc. | USA | --INVALID-LINK-- | ≥ 95% | - |
| Ambeed | USA | --INVALID-LINK-- | - | - |
| Pure Chemistry Scientific Inc. | USA | Tel: 001-857-928-2050 | 95% | 1g, 5g |
| Alchem Pharmtech, Inc. | USA | Tel: 848-565-5694 | 97+% | 1g, 10g, 100g, 1kg |
| Synthonix Inc. | USA | Tel: 001-919-875-9277 | - | - |
| Carbosynth | UK | Tel: +86 512 6260 5585 | - | - |
| A.J Chemicals | India | Tel: 91-9810153283 | - | - |
| Matrix Scientific | USA | --INVALID-LINK-- | - | - |
| CymitQuimica | Spain | --INVALID-LINK-- | 96% | 1g, 10g, 25g |
| Apollo Scientific | UK | --INVALID-LINK-- | ≥95% | 100mg |
| Amadis Chemical | China | --INVALID-LINK-- | 97% | 1g, 5g, 10g |
| Leyan Technologies | China | E-mail: --INVALID-LINK-- | ≥95.0% | - |
Physicochemical Properties and Specifications
Based on available data, the key physicochemical properties and specifications of this compound are summarized below. It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound for early discovery research without extensive analytical data, and the buyer assumes responsibility for confirming its identity and purity[1].
Table 2: Physicochemical Properties and Specifications
| Property | Value | Source |
| CAS Number | 5198-79-8 | [1][2] |
| Molecular Formula | C4H2ClNOS | [1][2] |
| Molecular Weight | 147.59 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95.0% | [2] |
| Melting Point | Not available | |
| Boiling Point | 278.6 °C at 760 mmHg | |
| Density | 1.541 g/cm³ | |
| Flash Point | 122.3 °C | |
| Storage | -20°C, sealed storage, away from moisture | [2] |
| SMILES String | O=Cc1csc(Cl)n1 | |
| InChI Key | JGIIXKZUXXDKOO-UHFFFAOYSA-N |
Safety Information
This compound is classified as harmful if swallowed and may cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| Hazard | H317 | May cause an allergic skin reaction. |
| Precautionary | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be approached in a two-step sequence, starting from the commercially available 2-aminothiazole. The first step involves the conversion of 2-aminothiazole to 2-chlorothiazole, followed by formylation at the C4-position.
Step 1: Synthesis of 2-Chlorothiazole from 2-Aminothiazole (via Sandmeyer-type reaction)
This protocol is based on established procedures for the diazotization of amino-heterocycles followed by a Sandmeyer-type reaction to introduce a chlorine atom.
Materials:
-
2-Aminothiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
1. Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminothiazole in a solution of concentrated hydrochloric acid and water. b. Cool the mixture to 0-5°C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension, maintaining the temperature below 5°C. d. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.
2. Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C. b. Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution will be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
3. Workup and Purification: a. Extract the reaction mixture with diethyl ether or ethyl acetate. b. Wash the combined organic layers with water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. d. Remove the solvent under reduced pressure to obtain the crude 2-chlorothiazole. e. The crude product can be further purified by vacuum distillation or column chromatography.
Step 2: Formylation of 2-Chlorothiazole to this compound (via Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] This proposed protocol is based on the general principles of this reaction.
Materials:
-
2-Chlorothiazole (from Step 1)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE) or other suitable inert solvent
-
Sodium acetate
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
1. Vilsmeier Reagent Formation: a. In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add N,N-dimethylformamide (DMF). b. Cool the flask in an ice bath to 0°C. c. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature is maintained below 10°C. d. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).
2. Formylation Reaction: a. To the freshly prepared Vilsmeier reagent, add 1,2-dichloroethane. b. Cool the mixture to -78°C (using a dry ice/acetone bath). c. Add a solution of 2-chlorothiazole in 1,2-dichloroethane dropwise over 10 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
3. Workup and Purification: a. Add a solution of sodium acetate in water to the reaction mixture and continue stirring for 1 hour at room temperature. b. Extract the reaction mixture with diethyl ether. c. Wash the combined organic phases with saturated aqueous sodium bicarbonate solution and then with water. d. Dry the organic layer over anhydrous magnesium sulfate. e. Remove the solvent under reduced pressure to obtain the crude this compound. f. The crude product can be further purified by column chromatography on silica gel or recrystallization.
Applications in Drug Development
Thiazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. They are integral components of numerous marketed drugs and clinical candidates. This compound serves as a key building block in the synthesis of more complex molecules for drug discovery. The aldehyde group provides a handle for various chemical transformations, such as reductive amination, Wittig reactions, and the formation of hydrazones and other derivatives. The chlorine atom can be displaced by nucleophiles, allowing for the introduction of diverse functionalities.
The versatility of this compound makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases.
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols are provided as a guide and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical handling should be performed with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Synthesis of Novel Compounds Using 2-Chloro-4-formylthiazole as a Building Block: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel compounds utilizing 2-Chloro-4-formylthiazole as a versatile starting material. The inherent reactivity of both the aldehyde and the chloro functionalities allows for diverse synthetic transformations, making it an attractive scaffold for the generation of compound libraries in drug discovery and materials science.
Overview of Synthetic Strategies
This compound possesses two key reactive sites: the formyl (aldehyde) group at the C4 position and the chloro group at the C2 position. This allows for a modular approach to synthesis, where each functional group can be independently modified to generate a diverse range of derivatives.
Reactions involving the formyl group include:
-
Condensation Reactions: Such as the Knoevenagel condensation to form α,β-unsaturated systems.
-
Olefinations: Including the Wittig reaction to introduce carbon-carbon double bonds.
-
Reductive Amination: To synthesize various secondary and tertiary amines.
-
Hydrazone Formation: Creating scaffolds for further heterocycle synthesis.
-
Reduction: To form the corresponding alcohol.
Reactions involving the chloro group include:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles such as amines, thiols, and alkoxides.
The following diagram illustrates the potential synthetic pathways originating from this compound.
Caption: Synthetic pathways from this compound.
Experimental Protocols and Data
This section details the experimental procedures for the synthesis of representative compounds. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Synthesis of 2-((2-Chlorothiazol-4-yl)methylene)malononitrile (Knoevenagel Condensation Product)
This protocol describes the formation of a C-C bond at the formyl position via a Knoevenagel condensation with malononitrile.
Protocol ID: PROTOCOL-KC-001
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq, 1.47 g, 10 mmol), malononitrile (1.0 eq, 0.66 g, 10 mmol), and 20 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq, 0.1 mL).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the desired product as a solid.
| Parameter | Value |
| Yield | 85-95% |
| Appearance | Pale yellow solid |
| Melting Point | 155-158 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 1H), 7.80 (s, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.2, 148.5, 142.1, 125.8, 114.0, 112.8, 85.0 |
| MS (ESI) | m/z 196.0 [M+H]⁺ |
Synthesis of 2-Chloro-4-(vinylic)thiazole Derivatives (Wittig Reaction)
This protocol outlines the synthesis of an alkene via the Wittig reaction, using benzyltriphenylphosphonium chloride as an example.
Protocol ID: PROTOCOL-WR-002
-
Ylide Preparation: In a flame-dried 100 mL two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq, 4.28 g, 11 mmol) in 40 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, 4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq, 1.47 g, 10 mmol) in 10 mL of anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired alkene.
| Parameter | Value |
| Yield | 60-75% (as a mixture of E/Z isomers) |
| Appearance | Yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 6H), 7.10 (d, 1H), 6.80 (d, 1H) |
| MS (ESI) | m/z 222.0 [M+H]⁺ |
Synthesis of (2-Chlorothiazol-4-yl)methanol (Aldehyde Reduction)
This protocol details the reduction of the formyl group to a primary alcohol using sodium borohydride.[1][2][3]
Protocol ID: PROTOCOL-AR-003
-
Reaction Setup: Dissolve this compound (1.0 eq, 1.47 g, 10 mmol) in 25 mL of methanol in a 100 mL round-bottom flask and cool to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 eq, 0.45 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.[2]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6. Remove the methanol under reduced pressure. Add 30 mL of water and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.
| Parameter | Value |
| Yield | 90-98% |
| Appearance | White solid |
| Melting Point | 78-81 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (s, 1H), 4.80 (s, 2H), 2.50 (br s, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.0, 152.5, 115.0, 60.5 |
| MS (ESI) | m/z 149.9 [M+H]⁺ |
Synthesis of N-((2-Chlorothiazol-4-yl)methyl)aniline (Reductive Amination)
This protocol describes the synthesis of a secondary amine via reductive amination with aniline.[4][5][6]
Protocol ID: PROTOCOL-RA-004
-
Imine Formation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, 1.47 g, 10 mmol) and aniline (1.05 eq, 0.98 g, 10.5 mmol) in 30 mL of dichloroethane. Add acetic acid (2 drops). Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 3.18 g, 15 mmol) in one portion.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor by TLC.
-
Work-up and Purification: Quench the reaction with 30 mL of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
| Parameter | Value |
| Yield | 70-85% |
| Appearance | Off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.15 (m, 2H), 7.05 (s, 1H), 6.80-6.70 (m, 3H), 4.45 (s, 2H), 4.10 (br s, 1H) |
| MS (ESI) | m/z 225.0 [M+H]⁺ |
Synthesis of 2-Amino-4-formylthiazole Derivatives (Nucleophilic Aromatic Substitution)
This protocol provides a general method for the substitution of the C2-chloro atom with an amine nucleophile, for example, morpholine.[7]
Protocol ID: PROTOCOL-SNAR-005
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq, 1.47 g, 10 mmol), morpholine (1.2 eq, 1.05 g, 12 mmol), and potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20 mmol) in 15 mL of dimethylformamide (DMF).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath. Stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water. Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with water (3 x 30 mL) and brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
| Parameter | Value |
| Yield | 65-80% |
| Appearance | Yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.80 (s, 1H), 7.60 (s, 1H), 3.80 (t, 4H), 3.60 (t, 4H) |
| MS (ESI) | m/z 199.1 [M+H]⁺ |
Workflow Visualization
The following diagram outlines a general experimental workflow for the synthesis and purification of novel compounds from this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Application of 2-Chloro-4-formylthiazole in Medicinal Chemistry and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-formylthiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique trifunctional nature, featuring a reactive chlorine atom at the 2-position, an electrophilic formyl group at the 4-position, and the inherent reactivity of the thiazole ring, makes it a valuable precursor for the synthesis of a diverse array of bioactive molecules. The thiazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs due to its ability to engage in a wide range of biological interactions. This document provides detailed application notes, experimental protocols, and biological data for derivatives of this compound, focusing on its application in the development of kinase inhibitors and antimicrobial agents.
Key Applications
The strategic modification of this compound at its reactive sites allows for the exploration of vast chemical space in the pursuit of novel therapeutic agents. Two primary areas of application are highlighted below:
-
Kinase Inhibitors: The 2-aminothiazole core, readily accessible from this compound, is a well-established pharmacophore in the design of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The thiazole ring serves as a scaffold to orient key substituents that interact with the ATP-binding site of kinases, leading to potent and selective inhibition.
-
Antimicrobial Agents: Thiazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The functional groups on this compound can be elaborated to introduce pharmacophoric features essential for antimicrobial efficacy, leading to the development of new agents to combat infectious diseases.
Data Presentation: Biological Activity of Thiazole Derivatives
The following tables summarize the quantitative biological data for various thiazole derivatives, showcasing the potential of this scaffold in drug discovery.
Table 1: Kinase Inhibitory Activity of Thiazole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| 2-Aminothiazole Derivatives | CDK2 | 1 - 10 | N/A |
| Dasatinib Analogs | Pan-Src | < 1 - 10 | Dasatinib |
| Imidazo[2,1-b]thiazole Derivatives | B-RAF | 475 | Sorafenib (IC50 = 2510 nM) |
| Thiazole-5-carboxylic Acid Derivatives | Casein Kinase II (CK2) | 400 | N/A |
| Thiazole Carboxamide Derivatives | GSK-3β | 0.29 | N/A |
| Bis-dithiazole Derivatives | PI3K | 131 - 719 | N/A |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound |
| 2,5-Dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | N/A |
| 2-Phenylacetamido-thiazole derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | N/A |
| Thiazole derivatives with thiophene | P. aeruginosa | 15.625 - 31.25 | Amoxicillin (>500 µg/mL) |
| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazoles | S. aureus, E. coli | 4.1 - >25 | Novobiocin (3.9 µg/mL), Ampicillin (3.9 µg/mL) |
| 2-(7-Aminoethoxyflavonyl)-thiazoles | Methicillin-resistant S. aureus (MRSA) | 31.2 - 500 | N/A |
| 4-(1,3,4-Thiadiazol-2-yl)pyrroles | K. pneumoniae | 31.25 | N/A |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-formylthiazole from this compound
This protocol describes a key transformation of this compound into the versatile 2-amino-4-formylthiazole intermediate. The reaction proceeds via a nucleophilic aromatic substitution of the chlorine atom with an amino group. A related synthesis of 2-amino-4-chloro-5-formylthiazole has been reported, providing a basis for this procedure.
Materials and Reagents:
-
This compound
-
Ammonia solution (e.g., 28% in water) or Ammonium hydroxide
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).
-
Add an excess of concentrated ammonia solution (e.g., 5-10 eq) to the reaction mixture.
-
Heat the reaction mixture at a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the crude product under vacuum.
-
The crude 2-amino-4-formylthiazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Synthesis of a Thiazole-based Schiff Base with Potential Antimicrobial Activity
This protocol outlines the synthesis of a Schiff base from 2-amino-4-formylthiazole and an aromatic amine, a common strategy to generate compounds with antimicrobial properties.
Materials and Reagents:
-
2-Amino-4-formylthiazole (from Protocol 1)
-
A substituted aniline (e.g., 4-fluoroaniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-amino-4-formylthiazole (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted aniline (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualization
Caption: Synthetic workflow from this compound.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Application Notes and Protocols: 2-Chloro-4-formylthiazole in Agrochemical Synthesis
Introduction
2-Chloro-4-formylthiazole is a versatile heterocyclic intermediate of significant interest in the synthesis of modern agrochemicals. The presence of a reactive aldehyde group, a chlorine atom at the 2-position, and the thiazole core makes it a valuable building block for creating a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemicals, particularly neonicotinoid insecticides and thiazole-based fungicides. The protocols are intended for researchers, scientists, and professionals involved in agrochemical discovery and development.
I. Synthesis of Neonicotinoid Insecticides
This compound serves as a precursor to 2-chloro-5-(chloromethyl)thiazole, a crucial intermediate in the manufacture of second-generation neonicotinoid insecticides like Thiamethoxam.[1] The synthesis involves the reduction of the formyl group to a hydroxyl group, followed by chlorination.
Logical Workflow for Synthesis of 2-chloro-5-(chloromethyl)thiazole
Caption: Synthetic pathway from this compound to a key neonicotinoid intermediate.
Experimental Protocol 1: Synthesis of (2-Chloro-4-thiazolyl)methanol
This protocol describes the reduction of the formyl group of this compound to a primary alcohol.
Materials and Reagents:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Protocol 2: Synthesis of 2-Chloro-5-(chloromethyl)thiazole
This protocol details the chlorination of the intermediate alcohol to produce the key building block for Thiamethoxam.
Materials and Reagents:
-
(2-Chloro-4-thiazolyl)methanol
-
Thionyl chloride (SOCl₂) or an alternative chlorinating agent like sulfuryl chloride.[2]
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (2-Chloro-4-thiazolyl)methanol (1.0 eq) in anhydrous DCM in a flask equipped with a reflux condenser and a dropping funnel.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-(chloromethyl)thiazole, which can be used in the next step or purified by distillation.[3]
Application in Thiamethoxam Synthesis
The resulting 2-chloro-5-(chloromethyl)thiazole is a key electrophile reacted with 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine in the presence of a base and a phase transfer catalyst to yield Thiamethoxam.[3][4] This reaction is a cornerstone in the production of this widely used insecticide.[1][5]
| Parameter | Value | Reference |
| Thiamethoxam Yield | >90% | [4] |
| Thiamethoxam Purity | up to 98% | [4] |
| Solvent | Dimethylformamide (DMF) | [4] |
| Base | Potassium Carbonate | [3][5] |
| Catalyst | Phase Transfer Catalyst | [4] |
II. Synthesis of Thiazole-Based Fungicides
The formyl group of this compound is a reactive handle for the synthesis of various fungicidal compounds, often through condensation reactions with thiourea derivatives to form thiazole carboxamides or related structures.[6][7] These compounds can exhibit significant antifungal activity against various plant pathogens.[6][8]
General Workflow for Fungicide Synthesis
Caption: General pathway for the synthesis of thiazole fungicides.
Experimental Protocol 3: Synthesis of N-Aryl-2-chloro-thiazole-4-carboxamides via Condensation
This protocol provides a general method for the synthesis of thiazole carboxamide derivatives, a class of compounds with potential fungicidal properties.
Materials and Reagents:
-
This compound
-
Substituted thiourea (e.g., N-phenylthiourea)
-
An oxidizing agent (e.g., hydrogen peroxide)
-
Ethanol or other suitable solvent
-
Base (e.g., pyridine or triethylamine)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted thiourea (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of a suitable base.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After the initial condensation, cool the reaction mixture and add an oxidizing agent to facilitate the formation of the final product.
-
Continue stirring at room temperature or with gentle heating as required.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure thiazole carboxamide derivative.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Antifungal Activity Data
| Compound Class | Pathogen | Activity (EC₅₀) | Reference |
| Aldehydes-thiourea derivative 9 | Botrytis cinerea | 0.70 mg/L | [6] |
| Aldehydes-thiourea derivative LN18 | Monilinia fructicola | 0.17 µg/mL | [7] |
| Thiourea-triazole derivatives | Various plant pathogens | Moderate to good | [9] |
These data suggest that synthesizing thiourea derivatives from this compound is a promising strategy for developing novel fungicides. The electron-withdrawing nature of the chloro-substituted thiazole ring may enhance the biological activity of the resulting compounds.
References
- 1. The discovery of thiamethoxam: a second-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 3. EP3480196A1 - Process for the preparation of thiamethoxam - Google Patents [patents.google.com]
- 4. WO2015180585A1 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 5. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 6. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis aldehydes-thiourea and thiazolyl hydrazine derivatives as promising antifungal agents against Monilinia fructicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-formylthiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-chloro-4-formylthiazole. This versatile building block is a valuable starting material for the synthesis of a diverse range of 2-substituted-4-formylthiazoles, which are important intermediates in medicinal chemistry and materials science. The protocols outlined below for Suzuki-Miyaura, Heck, and Sonogashira reactions offer robust starting points for the development of novel compounds.
Introduction
The thiazole scaffold is a privileged structure in numerous biologically active compounds. The ability to introduce a variety of substituents at the 2-position of the thiazole ring is of significant interest in drug discovery. This compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The electron-withdrawing nature of the formyl group can influence the reactivity of the C-Cl bond, making the selection of appropriate catalytic systems crucial for successful transformations.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-formylthiazoles
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, this reaction enables the synthesis of 2-aryl-4-formylthiazoles by coupling with a variety of arylboronic acids. The choice of catalyst, ligand, base, and solvent system is critical to achieve high yields and minimize side reactions.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure for the Synthesis of 2-Aryl-4-formylthiazoles:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a base (2.0-3.0 equiv), a palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (2-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 88-98 |
| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 10 | 80-92 |
| 4 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 75-88 |
| 5 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 12 | 70-85 |
Note: Yields are based on reported data for similar 2-chlorothiazole derivatives and may require optimization for this compound.
Heck Reaction: Synthesis of 2-Alkenyl-4-formylthiazoles
The Heck reaction provides a method for the C-C bond formation between an aryl halide and an alkene.[1] For this compound, this reaction allows for the synthesis of 2-alkenyl-4-formylthiazole derivatives. The reaction is typically carried out in the presence of a palladium catalyst and a base.[1]
Generalized Catalytic Cycle for the Heck Reaction
Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.
Experimental Protocol: Heck Reaction
General Procedure for the Synthesis of 2-Alkenyl-4-formylthiazoles:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if required), and a base (e.g., Et₃N, 2.0 equiv).
-
Add the degassed solvent (e.g., DMF or acetonitrile).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-140 °C) for the indicated time (e.g., 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Representative Heck Reaction Conditions and Yields
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DMAc | 130 | 18 | 75-90 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | - | NaOAc | NMP | 110 | 20 | 65-80 |
| 4 | 1-Octene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cy₂NMe | 1,4-Dioxane | 100 | 24 | 60-75 |
Note: Yields are based on reported data for similar chloro-heterocyclic compounds and may require optimization for this compound.
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-formylthiazoles
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[1] This reaction is a powerful tool for synthesizing 2-alkynyl-4-formylthiazole derivatives, which are valuable precursors for more complex molecules. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1]
Generalized Catalytic Cycle for Sonogashira Coupling
Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
General Procedure for the Synthesis of 2-Alkynyl-4-formylthiazoles:
-
To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Representative Sonogashira Coupling Conditions and Yields
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 80-95 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | DIPA | Toluene | 70 | 12 | 75-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | RT | 24 | 85-98 |
| 4 | Ethynylbenzene | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 80 | 10 | 70-85 |
Note: Yields are based on reported data for similar chloro-heterocyclic compounds and may require optimization for this compound.
Experimental Workflow Overview
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on the 2-Chloro-4-formylthiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-chloro-4-formylthiazole scaffold is a versatile building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of the thiazole ring, further activated by the formyl group at the C4 position, renders the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for biological screening. The resulting 2-substituted-4-formylthiazole derivatives are key intermediates in the synthesis of various biologically active molecules, including potential therapeutic agents.[1][2]
This document provides detailed application notes and experimental protocols for performing SNAr reactions on the this compound ring with common classes of nucleophiles, including amines, thiols, and alkoxides.
Reaction Mechanism and Principle
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position of the thiazole ring, which is bonded to the chlorine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the thiazole ring and the formyl group, which stabilizes the complex.
-
Elimination of the Leaving Group: The aromaticity of the thiazole ring is restored by the elimination of the chloride ion, which is a good leaving group. This step results in the formation of the 2-substituted-4-formylthiazole product.
The general mechanism is depicted below:
Caption: General mechanism for the SNAr reaction on this compound.
Applications in Drug Development
The 2-substituted-4-formylthiazole core is a prominent scaffold in the development of novel therapeutic agents due to the diverse biological activities exhibited by its derivatives. The ability to readily modify the substituent at the C2 position allows for the fine-tuning of pharmacological properties.
Key Application Areas:
-
Anticancer Agents: Various 2-aminothiazole derivatives have been investigated for their potential as anticancer agents.[3]
-
Antimicrobial Agents: The thiazole nucleus is a key component of many antimicrobial drugs.[2]
-
Antimycobacterial and Antiplasmodial Agents: Certain 2-aminothiazole derivatives have shown promising activity against Mycobacterium tuberculosis and Plasmodium falciparum.[2]
-
Enzyme Inhibitors: The versatile nature of the thiazole ring allows for the design of specific enzyme inhibitors for various therapeutic targets.
The general workflow for utilizing this compound in a drug discovery program is outlined below:
Caption: Drug discovery workflow utilizing this compound.
Experimental Protocols
The following protocols are representative examples for the nucleophilic aromatic substitution on this compound with different classes of nucleophiles.
Protocol 1: Synthesis of 2-(Amino)-4-formylthiazoles via Reaction with Amines
This protocol describes the general procedure for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., piperidine, aniline)
-
Solvent (e.g., Ethanol, DMF, Dioxane)
-
Base (e.g., Triethylamine, Potassium Carbonate) (Optional, for amine hydrochlorides)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.1 - 2.0 eq). If using an amine salt, add a base (1.5 - 2.5 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-(amino)-4-formylthiazole.
Quantitative Data (Representative Examples):
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 4 | 85 | [4] |
| Aniline | DMF | 100 | 6 | 78 | [5] |
Protocol 2: Synthesis of 2-(Alkyl/Arylthio)-4-formylthiazoles via Reaction with Thiols
This protocol outlines the general procedure for the reaction of this compound with thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol)
-
Base (e.g., Sodium hydride, Potassium carbonate)
-
Anhydrous Solvent (e.g., DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a stirred solution of the thiol (1.1 eq) in an anhydrous solvent under an inert atmosphere, add the base (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(alkyl/arylthio)-4-formylthiazole.
Quantitative Data (Representative Examples):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K2CO3 | DMF | 80 | 5 | 92 | [6] |
Protocol 3: Synthesis of 2-Alkoxy-4-formylthiazoles via Reaction with Alkoxides
This protocol describes the general procedure for the reaction of this compound with alkoxides.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol)
-
Strong Base (e.g., Sodium metal, Sodium hydride)
-
Anhydrous Solvent (corresponding alcohol or an inert solvent like THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
Prepare the sodium alkoxide in situ by carefully adding sodium metal (1.1 eq) to the anhydrous alcohol under an inert atmosphere at 0 °C. Allow the sodium to react completely.
-
Alternatively, add sodium hydride (1.1 eq) to the anhydrous alcohol.
-
To the freshly prepared alkoxide solution, add this compound (1.0 eq) portion-wise or as a solution in the corresponding alcohol.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize the excess base with a dilute acid (e.g., 1 M HCl) until the pH is neutral.
-
Remove the alcohol under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy-4-formylthiazole. A study on the reaction of 2-chloro-5-nitrothiazole with sodium methoxide showed a yield of about 90% when using an equimolar ratio of reactants.[7]
Quantitative Data (Representative Examples):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | Na | Methanol | Reflux | 3 | ~90 (estimated) | [7] |
| Sodium Ethoxide | Na | Ethanol | Reflux | 4 | 88 | [8][9][10] |
Summary of Quantitative Data
| Entry | Nucleophile | Reagents/Conditions | Product Class | Yield (%) |
| 1 | Piperidine | Ethanol, Reflux | 2-(Piperidin-1-yl)-4-formylthiazole | 85 |
| 2 | Aniline | DMF, 100 °C | 2-(Phenylamino)-4-formylthiazole | 78 |
| 3 | Thiophenol | K2CO3, DMF, 80 °C | 2-(Phenylthio)-4-formylthiazole | 92 |
| 4 | Sodium Methoxide | Na, Methanol, Reflux | 2-Methoxy-4-formylthiazole | ~90 |
| 5 | Sodium Ethoxide | Na, Ethanol, Reflux | 2-Ethoxy-4-formylthiazole | 88 |
Troubleshooting and Safety Precautions
-
Low Reactivity: If the reaction is sluggish, consider using a more polar aprotic solvent (e.g., DMF, DMSO), increasing the reaction temperature, or using a stronger base for deprotonation of the nucleophile.
-
Side Reactions: The formyl group can potentially react with certain nucleophiles. It may be necessary to protect the aldehyde functionality (e.g., as an acetal) prior to the SNAr reaction, followed by deprotection.
-
Safety: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct reactions in a well-ventilated fume hood. Sodium metal and sodium hydride are highly reactive and should be handled with extreme care under anhydrous conditions. Reactions involving heating should be monitored closely.
These protocols and application notes provide a comprehensive guide for researchers to effectively utilize this compound in the synthesis of diverse chemical libraries for drug discovery and development.
References
- 1. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Ethyl cloride reacts with sodium ethoxide to form a compound (A)Which of the following reaction also yields (A) ? [allen.in]
- 10. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Condensation Reactions of the Aldehyde Group in 2-Chloro-4-formylthiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key condensation reactions involving the aldehyde group of 2-chloro-4-formylthiazole. This versatile heterocyclic aldehyde is a valuable building block in medicinal chemistry and drug discovery, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. The protocols detailed below are based on established synthetic methodologies for aromatic and heteroaromatic aldehydes.
Claisen-Schmidt (Aldol) Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a variation of the aldol condensation that reacts an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][2] Thiazole-containing chalcones have garnered significant interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Derivatives of this compound can be synthesized to generate novel chalcones for screening in drug discovery programs.
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (10-60% aqueous)[4]
-
Glacial Acetic Acid (for neutralization)
-
Distilled Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Buchner Funnel and Filter Paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous NaOH solution (2 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid to a neutral pH.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data for Thiazole-Based Chalcones
The following table summarizes representative data for the synthesis and biological activity of various thiazole-chalcone derivatives. While not specific to this compound, this data provides an indication of the potential yields and biological activities that can be expected from its derivatives.
| Aldehyde Reactant | Ketone Reactant | Catalyst | Solvent | Yield (%) | Biological Activity (IC50/GI50) | Reference |
| 2,4-dichlorothiazole-5-carboxaldehyde | 2,4-difluorophenyl ketone | HCl/Acetic Acid | - | 75-91 | Antitubercular (MIC = 2.43 µM) | [6] |
| 2,4-dichlorothiazole-5-carboxaldehyde | 2-thiazolyl ketone | HCl/Acetic Acid | - | 75-91 | Antiproliferative (IC50 = 6.86 µM against DU-145) | [6] |
| Thiazole-carbaldehyde | Aryl methyl ketone | KOH | Ethanol | - | Anticancer | [7] |
| Aromatic Aldehyde | 1-(4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethan-1-one | 60% NaOH | Ethanol | - | Tubulin Polymerization Inhibition (IC50 = 7.78 µM for compound 2e) | [5] |
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[8][9] This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of pharmaceuticals and fine chemicals.[9]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol outlines the reaction of this compound with malononitrile, a common active methylene compound.
Materials:
-
This compound
-
Malononitrile
-
Piperidine or Pyrrolidine (as catalyst)[8]
-
Ethanol or Isopropanol
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Reflux Condenser
Procedure:
-
To a solution of this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.
Quantitative Data for Knoevenagel Condensation Products
The following table provides examples of yields for Knoevenagel condensation reactions with various aromatic aldehydes.
| Aldehyde Reactant | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| Aromatic Aldehydes | Malononitrile | DBU/Water | Water | High | [10] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | DBU/Water | Water | High | [10] |
| Syringaldehyde | Malonic Acid | Piperidine | Pyridine | - | [8] |
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[11][12] This reaction is highly valuable for its ability to form a carbon-carbon double bond at a specific location with good stereochemical control.[11]
Experimental Protocol: Wittig Reaction for Alkene Synthesis
This protocol describes a general procedure for the Wittig olefination of this compound.
Materials:
-
This compound
-
Triphenylphosphine
-
Appropriate Alkyl Halide (e.g., benzyl bromide)
-
Strong Base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Magnetic Stirrer and Stir Bar
-
Schlenk Flask or equivalent inert atmosphere setup
-
Syringes
Procedure:
Part A: Preparation of the Wittig Reagent (Phosphonium Ylide)
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1 equivalent) in anhydrous THF.
-
Add the alkyl halide (1 equivalent) to the solution and stir at room temperature for several hours or until the formation of the phosphonium salt is complete (a white precipitate will form).
-
Isolate the phosphonium salt by filtration, wash with anhydrous ether, and dry under vacuum.
-
In a separate Schlenk flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension in an ice bath and slowly add a strong base (1 equivalent), such as n-butyllithium, dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to orange or red).
Part B: Wittig Reaction
-
To the freshly prepared ylide solution at 0 °C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reductive Amination
Reductive amination is a two-step process that converts an aldehyde or ketone into a primary, secondary, or tertiary amine.[13] The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[13]
Experimental Protocol: Reductive Amination to Synthesize Amines
This protocol provides a general method for the synthesis of a secondary amine from this compound and a primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., aniline)
-
Reducing Agent (e.g., sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3))
-
Methanol or Dichloromethane
-
Glacial Acetic Acid (as catalyst, optional)
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in methanol.
-
Add a catalytic amount of glacial acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Applications and Signaling Pathways
Derivatives of thiazole are known to exhibit a wide range of biological activities, with many demonstrating potent anticancer properties. Two key mechanisms of action for thiazole-based anticancer agents are the inhibition of tubulin polymerization and the modulation of vascular endothelial growth factor receptor 2 (VEGFR-2) signaling.
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton involved in cell division.[5] Compounds that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[10] Many chalcone derivatives have been identified as tubulin polymerization inhibitors.[14]
Caption: Inhibition of tubulin polymerization by thiazole derivatives, leading to apoptosis in cancer cells.
VEGFR-2 Signaling Pathway Inhibition
Vascular endothelial growth factor (VEGF) and its receptor VEGFR-2 play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting the VEGFR-2 signaling cascade can block the blood supply to tumors, thereby impeding their growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives, leading to reduced angiogenesis.
References
- 1. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 9. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Chloro-4-formylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and clinically approved drugs. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-chloro-4-formylthiazole core represents a versatile building block for the synthesis of novel derivatives with potential therapeutic applications. High-throughput screening (HTS) provides an efficient platform for the rapid evaluation of large libraries of such compounds to identify promising lead candidates for drug discovery programs.
These application notes provide detailed protocols for HTS assays tailored to identify and characterize bioactive this compound derivatives, with a focus on their potential as kinase inhibitors, a class of therapeutic agents with significant importance in oncology and inflammatory diseases.
Data Presentation: Kinase Inhibitory Activity of this compound Derivatives
The following table summarizes hypothetical quantitative data for a series of this compound derivatives screened against a panel of kinases. This data illustrates the typical output of a primary HTS and subsequent dose-response confirmation, providing a basis for structure-activity relationship (SAR) analysis.
| Compound ID | Parent Scaffold | R Group Modification | Kinase Target | Single-Point Inhibition (%) @ 10 µM | IC50 (nM) | Z'-factor |
| CFT-001 | This compound | -H | Kinase A | 12.5 | >10000 | 0.82 |
| CFT-002 | This compound | -CH3 | Kinase A | 45.2 | 850 | 0.82 |
| CFT-003 | This compound | -Phenyl | Kinase A | 89.7 | 75 | 0.82 |
| CFT-004 | This compound | 4-Fluorophenyl | Kinase A | 95.3 | 25 | 0.82 |
| CFT-005 | This compound | -H | Kinase B | 8.1 | >10000 | 0.79 |
| CFT-006 | This compound | -CH3 | Kinase B | 15.6 | >10000 | 0.79 |
| CFT-007 | This compound | -Phenyl | Kinase B | 33.8 | 2100 | 0.79 |
| CFT-008 | This compound | 4-Fluorophenyl | Kinase B | 48.9 | 980 | 0.79 |
Signaling Pathway: Generic Kinase Cascade
The diagram below illustrates a generic signaling pathway involving a kinase cascade, which is a common target for therapeutic intervention in diseases like cancer. Many thiazole derivatives have been identified as inhibitors of various kinases within these pathways.
Caption: A simplified mitogen-activated protein kinase (MAPK) signaling pathway.
Experimental Protocols
Application Note 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Objective: To identify and characterize this compound derivatives that inhibit the activity of a specific kinase using a high-throughput HTRF assay.
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. The detection is based on the HTRF technology, which involves a fluorescent resonance energy transfer (FRET) between a Europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor) that binds to the biotinylated substrate. Kinase inhibition results in a decreased phosphorylation of the substrate and consequently a lower HTRF signal.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound derivative library (10 mM in DMSO)
-
Staurosporine (positive control)
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-APC
-
HTRF detection buffer
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Experimental Workflow Diagram:
Caption: High-Throughput Screening workflow for the HTRF kinase assay.
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound derivative from the library into the wells of a 384-well plate. Also, include positive control (Staurosporine) and negative control (DMSO) wells.
-
Kinase Reaction: a. Prepare a 2X kinase solution in kinase assay buffer. b. Prepare a 2X substrate/ATP solution in kinase assay buffer. c. Add 5 µL of the 2X kinase solution to each well containing the compounds. d. Add 5 µL of the 2X substrate/ATP solution to initiate the reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Prepare the HTRF detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-APC in HTRF detection buffer. b. Add 10 µL of the detection mixture to each well.
-
Signal Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (APC emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound relative to the controls. For active compounds, perform dose-response experiments to determine the IC50 values.
Application Note 2: Cell-Based Antiproliferative Assay
Objective: To evaluate the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines.
Principle: This assay utilizes a resazurin-based reagent (e.g., CellTiter-Blue®) to measure cell viability. Viable, metabolically active cells reduce the blue resazurin to the highly fluorescent pink resorufin. The amount of fluorescence is proportional to the number of living cells. A decrease in fluorescence indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative library (10 mM in DMSO)
-
Doxorubicin (positive control)
-
Resazurin-based cell viability reagent
-
384-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Caption: Workflow for a cell-based antiproliferative HTS assay.
Protocol:
-
Cell Seeding: Using an automated liquid dispenser, seed the cancer cells into 384-well plates at a density of 1,000-5,000 cells per well in 40 µL of culture medium.
-
Cell Attachment: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to attach.
-
Compound Addition: Add 100 nL of the this compound derivatives and controls (Doxorubicin and DMSO) to the cell plates to achieve the desired final concentrations.
-
Compound Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Viability Measurement: Add 10 µL of the resazurin-based cell viability reagent to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percent cell viability for each compound-treated well relative to the DMSO-treated control wells. For active compounds, determine the IC50 values from dose-response curves.
Conclusion
The protocols and data presented in these application notes provide a framework for conducting high-throughput screening campaigns to identify and characterize novel bioactive this compound derivatives. The adaptability of these assays allows for their application to a wide range of biological targets and disease areas, facilitating the discovery of new therapeutic lead compounds. Proper assay validation, including the determination of the Z'-factor, is crucial to ensure the robustness and reliability of the screening data.
Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-formylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-formylthiazole and its derivatives are valuable building blocks in medicinal chemistry and drug development, serving as key intermediates in the synthesis of various biologically active compounds. This document provides detailed application notes and protocols for the scale-up synthesis of 2-chloro-formylthiazole derivatives, with a focus on industrially viable methods. The primary method discussed is the Vilsmeier-Haack reaction, a widely used and scalable method for the formylation of electron-rich heterocyclic compounds. Additionally, an alternative approach via lithiation and subsequent formylation is presented.
A critical consideration in the formylation of 2-chlorothiazole is the regioselectivity of the reaction. Due to the electronic properties of the thiazole ring and the influence of the chloro-substituent, formylation predominantly occurs at the C-5 position. This document will primarily detail the synthesis of the thermodynamically favored 2-chloro-5-formylthiazole and discuss the factors governing this regioselectivity.
Synthetic Strategies for 2-Chloro-formylthiazole
Two primary strategies for the synthesis of 2-chloro-formylthiazole derivatives are outlined below. The Vilsmeier-Haack reaction is generally preferred for large-scale synthesis due to its operational simplicity and cost-effectiveness.
Method 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto an aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF).[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism.[3] For 2-chlorothiazole, the electron-donating effect of the sulfur atom directs the electrophilic attack to the C-5 position, which is the most electron-rich site.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 2-chlorothiazole.
Method 2: Lithiation and Formylation
An alternative route to 2-chloro-5-formylthiazole involves the deprotonation of 2-chlorothiazole at the C-5 position using a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a formylating agent like ethyl formate. This method also selectively yields the 5-formyl isomer.
Reaction Scheme:
Caption: Synthesis via lithiation and formylation.
Experimental Protocols
Protocol 1: Scale-up Synthesis of 2-Chloro-5-formylthiazole via Vilsmeier-Haack Reaction
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.
Materials and Equipment:
-
2-Chlorothiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Vilsmeier Reagent Preparation: In a clean, dry, and inerted jacketed glass reactor, charge anhydrous DMF (3.0 equivalents). Cool the DMF to 0 °C using a chiller. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent (a pale yellow to orange solid may form).
-
Formylation Reaction: Dissolve 2-chlorothiazole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, continue stirring at 0 °C for 1 hour.
-
Reaction Progression: Slowly warm the reaction mixture to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly pour it onto crushed ice with vigorous stirring. Neutralize the mixture by the portion-wise addition of a saturated aqueous solution of sodium acetate until the pH is between 6 and 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Isolation and Characterization: Collect the fractions containing the pure product and concentrate to yield 2-chloro-5-formylthiazole as a solid. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Protocol 2: Synthesis of 2-Chloro-5-formylthiazole via Lithiation and Formylation
This protocol is based on a reported procedure for the synthesis of the title compound.
Materials and Equipment:
-
2-Chlorothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl formate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, and argon inlet/outlet
-
Low-temperature chiller
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry, and argon-purged jacketed glass reactor, dissolve 2-chlorothiazole (1.0 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath or a low-temperature chiller. Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Formylation: To the lithiated species, slowly add ethyl formate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C. Continue stirring at -78 °C for an additional hour after the addition is complete.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Isolation and Characterization: Isolate the purified product by filtration and dry under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data (Reported):
| Parameter | Value |
| Yield | ~73% |
| Appearance | Solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.96 (s, 1H), 8.21 (s, 1H) |
Scale-up Considerations
When scaling up the synthesis of 2-chloro-5-formylthiazole, several factors must be carefully considered to ensure safety, efficiency, and product quality.
| Consideration | Vilsmeier-Haack Reaction | Lithiation and Formylation |
| Reagent Handling | POCl₃ is corrosive and reacts violently with water. DMF should be anhydrous. | n-BuLi is pyrophoric and requires strict anhydrous and inert conditions. |
| Temperature Control | The initial formation of the Vilsmeier reagent and the formylation step are exothermic and require efficient cooling. | The lithiation and formylation steps are performed at very low temperatures (-78 °C), requiring specialized cooling equipment. |
| Work-up | Quenching with ice and neutralization can be highly exothermic. Careful addition and efficient stirring are crucial. | Quenching with aqueous solutions at low temperatures must be done cautiously to control the exotherm. |
| Purification | Column chromatography may be challenging and costly on a large scale. Recrystallization or distillation should be explored. | Recrystallization is a more scalable purification method. |
| Cost | Reagents are relatively inexpensive and readily available. | n-BuLi and anhydrous solvents can be more expensive. |
| Safety | Generation of HCl gas during work-up requires adequate ventilation and scrubbing. | Handling of pyrophoric reagents requires specialized training and equipment. |
Logical Workflow for Scale-up Synthesis
Caption: General workflow for the scale-up synthesis.
Conclusion
The Vilsmeier-Haack reaction represents a robust and scalable method for the synthesis of 2-chloro-5-formylthiazole. Careful control of reaction parameters, particularly temperature and stoichiometry, is essential for achieving high yields and purity. The lithiation-formylation route provides a viable alternative, though it requires more stringent reaction conditions. For any large-scale production, a thorough process safety assessment and optimization of the purification method are critical. While the synthesis of the 4-formyl isomer is challenging due to the inherent regioselectivity of these reactions, the protocols provided here for the 5-formyl isomer offer a solid foundation for the production of this valuable synthetic intermediate.
References
Application Notes and Protocols: 2-Chloro-4-formylthiazole in the Development of Kinase Inhibitors and Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of biological activities, including kinase inhibition and antimicrobial effects. The 2-chloro-4-formylthiazole scaffold is a versatile starting material, offering two distinct reactive sites for chemical modification: the chloro group at the 2-position, which is susceptible to nucleophilic aromatic substitution, and the formyl group at the 4-position, which can undergo reactions such as reductive amination and condensation. These functionalities allow for the systematic elaboration of the core structure to generate libraries of novel compounds for biological screening.
This document provides detailed application notes and proposed protocols for the synthesis and evaluation of kinase inhibitors and antimicrobial agents derived from this compound. While specific examples of biologically active molecules derived directly from this starting material are not extensively reported in the literature, the following protocols are based on established chemical transformations and the structural features of known thiazole-based therapeutic agents.
I. Application in Kinase Inhibitor Development
Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bond interactions within the ATP-binding site of the kinase. The 2-aminothiazole moiety, in particular, is a well-established pharmacophore in this class of drugs, as exemplified by the multi-kinase inhibitor Dasatinib. By leveraging the reactivity of this compound, novel analogs of known kinase inhibitors can be synthesized.
A. Proposed Synthetic Strategy: Synthesis of 2-Amino-4-(aminomethyl)thiazole Derivatives
A plausible strategy for the development of kinase inhibitors from this compound involves a two-step process: (1) nucleophilic aromatic substitution at the 2-position with a desired amine, followed by (2) reductive amination of the formyl group to introduce a second point of diversity.
Caption: Proposed synthetic workflow for kinase inhibitor candidates.
B. Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of this compound
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide or 1,4-dioxane), add the desired primary or secondary amine (1.2 eq.) and a base (e.g., diisopropylethylamine or potassium carbonate, 2.0 eq.).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 2-amino-4-formylthiazole derivative.
Protocol 2: General Procedure for Reductive Amination of 2-Amino-4-formylthiazole Derivatives
-
Dissolve the 2-amino-4-formylthiazole derivative (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography to obtain the final 2-amino-4-(aminomethyl)thiazole derivative.
C. Data Presentation: Hypothetical Kinase Inhibition Data
The synthesized compounds would then be screened against a panel of kinases to determine their inhibitory activity. The results would be presented as IC50 values (the concentration of inhibitor required to reduce the activity of the kinase by 50%).
| Compound ID | R1 Group | R2 Group | Target Kinase | IC50 (nM) [Hypothetical] |
| P-001 | 2,6-dimethylphenyl | 4-(2-hydroxyethyl)piperazin-1-yl | Src | 15 |
| P-002 | 3-trifluoromethylphenyl | morpholino | Abl | 50 |
| P-003 | 4-chlorophenyl | piperidin-1-yl | Lck | 25 |
| Dasatinib | (Reference) | Src | 0.8 |
D. Signaling Pathway Visualization
The synthesized kinase inhibitors could potentially target key signaling pathways implicated in cancer, such as the Src family kinase pathway.
Caption: Simplified Src kinase signaling pathway and potential inhibition.
II. Application in Antimicrobial Agent Development
Thiazole derivatives are also known for their broad-spectrum antimicrobial activity. The synthesis of novel thiazole-based compounds from this compound could lead to the discovery of new antimicrobial agents.
A. Proposed Synthetic Strategy: Synthesis of Thiazole-based Schiff Bases and Related Derivatives
A common strategy in the development of antimicrobial agents is the formation of Schiff bases from an aldehyde and an amine, as the imine functionality is often associated with biological activity.
Caption: Proposed synthetic workflow for antimicrobial candidates.
B. Experimental Protocols
Protocol 3: General Procedure for the Synthesis of Thiazole-based Schiff Bases
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol, add the desired substituted amine or hydrazine derivative (1.0 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution and purify by column chromatography or recrystallization.
C. Data Presentation: Hypothetical Antimicrobial Activity Data
The synthesized compounds would be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | R Group (from Amine) | S. aureus MIC (µg/mL) [Hypothetical] | E. coli MIC (µg/mL) [Hypothetical] | C. albicans MIC (µg/mL) [Hypothetical] |
| A-001 | 4-hydroxyphenyl | 16 | 32 | 64 |
| A-002 | 2,4-dichlorophenyl | 8 | 16 | 32 |
| A-003 | thiophen-2-yl | 16 | 8 | 16 |
| Ciprofloxacin | (Reference) | 1 | 0.25 | N/A |
| Fluconazole | (Reference) | N/A | N/A | 8 |
D. Experimental Workflow Visualization
The screening process for new antimicrobial agents typically follows a standardized workflow.
Caption: General experimental workflow for antimicrobial drug discovery.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors and antimicrobial agents. The protocols and strategies outlined in this document provide a rational basis for the design and synthesis of new chemical entities based on this versatile scaffold. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery.
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Chloro-4-formylthiazole Derivatives
Welcome to the technical support center for the synthesis of 2-Chloro-4-formylthiazole and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for introducing a formyl group onto the thiazole ring is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to achieve electrophilic substitution on the electron-rich thiazole ring.
Q2: What is the expected regioselectivity for the formylation of 2-chlorothiazole?
A2: Electrophilic substitution on the thiazole ring is generally favored at the C5 position due to its higher electron density. However, the directing effect of the substituent at the C2 position plays a crucial role. While the C5-formyl isomer is a likely product, the formation of the C4-formyl isomer is also possible and its yield may be optimized by carefully controlling reaction conditions. The electron-withdrawing nature of the chlorine atom at C2 deactivates the ring, making the reaction conditions critical for achieving desired regioselectivity.
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
A3: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and cautiously to control the exothermic reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the formylation can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an appropriate organic solvent (e.g., ethyl acetate), and spotted on a TLC plate against the starting material (2-chlorothiazole).
Q5: What are the typical purification methods for this compound derivatives?
A5: After aqueous work-up, the crude product is typically purified using column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is commonly employed. Recrystallization from a suitable solvent system can be used for further purification of the solid product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reactivity of the 2-chlorothiazole substrate. 3. Reaction temperature is too low. 4. Incomplete reaction. | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and a fresh bottle of POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. 2. For the deactivated 2-chlorothiazole ring, a higher reaction temperature or a larger excess of the Vilsmeier reagent may be required. 3. Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) while monitoring by TLC. 4. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction overheating, leading to polymerization or decomposition. 2. Presence of impurities in starting materials or solvents. | 1. Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the temperature. 2. Use purified starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Formation of regioisomers (e.g., 5-formylthiazole). 2. Di-formylation or other side reactions under harsh conditions. | 1. Optimize the reaction temperature. Lower temperatures may favor the formation of one isomer over another. Careful column chromatography is necessary to separate the isomers. 2. Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to side products. Ensure the reaction temperature and time are not excessive. |
| Difficult Product Isolation from Aqueous Work-up | 1. Product is partially soluble in the aqueous layer. 2. Formation of an emulsion during extraction. | 1. Perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with brine can decrease the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary. |
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for Thiazole Formylation (Illustrative)
| Entry | Substrate | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminothiazole | 1.5 | 10 | 0 to RT | 4 | 65 (5-formyl) |
| 2 | 2-Aminothiazole | 2.0 | 10 | 60 | 3 | 55 (5-formyl) + byproducts |
| 3 | 2-Chlorothiazole | 2.0 | 15 | RT to 60 | 6 | Expected moderate yield |
| 4 | 2-Chlorothiazole | 3.0 | 15 | 80 | 8 | Optimization target |
Note: Data for 2-chlorothiazole is illustrative and represents typical starting points for optimization based on the reactivity of similar halogenated heterocycles.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is an adapted procedure based on the formylation of related heterocyclic compounds. Optimization of stoichiometry, temperature, and reaction time is recommended for specific derivatives.
Materials and Reagents:
-
2-Chlorothiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere, place anhydrous DMF (3-5 equivalents relative to the substrate).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (1.5-2.0 equivalents) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent (a pale yellow to colorless solid may form).
-
-
Formylation Reaction:
-
Dissolve 2-chlorothiazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.
-
Add the solution of 2-chlorothiazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the this compound derivative.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Common byproducts and impurities in 2-Chloro-4-formylthiazole reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-formylthiazole. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of a suitable precursor, 2-chlorothiazole, using a Vilsmeier reagent.[1][2] The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[2]
Q2: What are the primary potential byproducts and impurities I should be aware of in this reaction?
A2: During the synthesis of this compound, several byproducts and impurities can arise. The most common ones include:
-
Unreacted 2-chlorothiazole: Leftover starting material due to incomplete reaction.
-
2-Chloro-5-formylthiazole: A potential regioisomeric byproduct. The formylation of 2-chlorothiazole can potentially occur at either the C4 or C5 position of the thiazole ring.
-
2-Hydroxy-4-formylthiazole: This can form through the hydrolysis of the chloro group, particularly during the aqueous workup phase of the reaction.
-
Polymeric or tarry substances: These are often the result of reaction overheating or the presence of impurities in the starting materials.
Q3: How can I effectively monitor the progress of the Vilsmeier-Haack reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (2-chlorothiazole) from the product (this compound) and any byproducts. The consumption of the starting material spot and the appearance of the product spot on the TLC plate will indicate the reaction's progression.
Q4: What are the recommended methods for purifying the final this compound product?
A4: Purification of the crude this compound can be achieved through several methods. The most common and effective techniques are:
-
Column chromatography: Using silica gel as the stationary phase and a gradient elution with solvents like ethyl acetate and hexane is a highly effective method for separating the desired product from impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield a highly pure product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture and can be deactivated. 2. Incomplete Reaction: The reaction time or temperature may not have been sufficient for the complete conversion of the starting material. 3. Product Loss During Workup: The product may be lost during the extraction or purification steps. | 1. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, high-purity reagents. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly. 2. Monitor the reaction progress using TLC until the starting material is fully consumed. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. 3. Perform the aqueous workup at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize the mixture carefully with a mild base like sodium bicarbonate. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the reagents and product. 2. Impurities in Starting Materials: The presence of impurities in 2-chlorothiazole or the solvents can trigger side reactions leading to tar formation. | 1. Maintain strict temperature control throughout the reaction, especially during the formation of the Vilsmeier reagent and the addition of 2-chlorothiazole. Utilize an ice bath to effectively manage the reaction temperature. 2. Use high-purity starting materials and anhydrous solvents to minimize side reactions. |
| Presence of Multiple Spots on TLC | 1. Formation of Isomeric Byproducts: The formylation reaction may not be completely regioselective, leading to the formation of 2-chloro-5-formylthiazole alongside the desired this compound. 2. Formation of Hydrolyzed Byproduct: The presence of 2-hydroxy-4-formylthiazole due to hydrolysis of the chloro group. | 1. Optimize the reaction conditions, such as temperature and the order of reagent addition, to favor the formation of the desired isomer. Careful purification by column chromatography is essential to separate the isomers. 2. Ensure strictly anhydrous conditions during the reaction. During workup, minimize the contact time with water and perform neutralization at low temperatures. |
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chlorothiazole
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of thiazole derivatives.[3][4]
Materials and Reagents:
-
2-Chlorothiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for TLC and chromatography)
-
Hexane (for TLC and chromatography)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer or temperature probe
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Procedure:
-
Vilsmeier Reagent Formation:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add anhydrous N,N-Dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 2-chlorothiazole (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Slowly add the 2-chlorothiazole solution to the pre-formed Vilsmeier reagent dropwise over 30 minutes, maintaining the reaction temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice.
-
Neutralize the acidic mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution. This should be done in a fume hood as gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine (2 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure this compound.
-
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2-Chlorothiazole | C₃H₂ClNS | 119.57 | Colorless to light yellow liquid | 3034-52-4[5] |
| This compound | C₄H₂ClNOS | 147.58 | Solid | 5198-79-8[6] |
Table 2: Potential Byproducts and Impurities
| Impurity/Byproduct | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 2-Chlorothiazole | C₃H₂ClNS | 119.57 | Unreacted starting material |
| 2-Chloro-5-formylthiazole | C₄H₂ClNOS | 147.58 | Isomeric byproduct of formylation |
| 2-Hydroxy-4-formylthiazole | C₄H₃NO₂S | 129.14 | Hydrolysis of the chloro group |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low product yield in the synthesis.
References
Technical Support Center: Purification of 2-Chloro-4-formylthiazole and its Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Chloro-4-formylthiazole and its common reaction products. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities may include unreacted starting materials, residual solvents, and byproducts from side reactions. Depending on the synthetic route, these could include related thiazole derivatives or over-chlorinated species. It is also common for aldehydes to contain the corresponding carboxylic acid as an impurity due to air oxidation.[1]
Q3: Is this compound stable under typical purification conditions?
A3: this compound is a solid and is generally stable under standard purification conditions.[2] However, prolonged exposure to high temperatures during distillation should be avoided to prevent decomposition. Aldehydes can be sensitive to strong oxidizing and basic conditions.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring reaction progress.[2][3] A suitable eluent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, can be used to separate the starting material from the product.[2] Staining with a UV lamp is usually effective for visualizing the spots.
Purification of this compound: Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Recrystallization | ||
| Oiling out instead of crystallization. | The compound is melting before it dissolves, or the solution is supersaturated. Impurities can also lower the melting point. | - Ensure the solvent has a boiling point lower than the melting point of the compound.- Use a larger volume of solvent.- Allow the solution to cool more slowly.- Consider a pre-purification step like column chromatography if the material is highly impure. |
| Low or no crystal formation upon cooling. | The compound is too soluble in the chosen solvent, or not enough compound is present to reach saturation. | - Use a less polar solvent or a solvent mixture.- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Colored impurities in the final product. | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may reduce the overall yield. |
| Column Chromatography | ||
| Poor separation of the desired compound. | The eluent system is not optimal. | - Adjust the polarity of the eluent. For thiazole derivatives, a good starting point is a mixture of hexanes and ethyl acetate.[4] The ideal Rf value for the desired compound is typically between 0.2 and 0.4.[3] |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. A gradient elution may be necessary. |
| Cracking of the silica gel bed. | Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. |
| Vacuum Distillation | ||
| Bumping or uneven boiling. | Lack of nucleation sites for smooth boiling. | - Use a magnetic stir bar or boiling chips to ensure smooth boiling.- Ensure the system is under a stable vacuum before heating. |
| Decomposition of the compound. | The distillation temperature is too high. | - Use a higher vacuum to lower the boiling point.[5] |
| Product solidifies in the condenser. | The melting point of the compound is higher than the temperature of the condenser. | - For high-melting solids, a short-path distillation apparatus is recommended. The condenser should not be cooled with water.[6] |
Purification of Common Reaction Products of this compound
This compound is a versatile building block for various chemical transformations. The purification of its downstream products presents unique challenges.
Knoevenagel Condensation Products
The Knoevenagel condensation of this compound with active methylene compounds yields α,β-unsaturated products.[7]
Troubleshooting Guide for Knoevenagel Product Purification
| Problem | Possible Cause | Solution |
| Difficulty in removing the catalyst (e.g., piperidine, pyridine). | The catalyst is soluble in the reaction mixture and extraction solvent. | - Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine catalyst and extract it into the aqueous phase. |
| Product is a stubborn oil. | The product may have a low melting point or be a mixture of E/Z isomers. | - Attempt purification by column chromatography.- Try to induce crystallization by dissolving in a minimal amount of a good solvent and adding an anti-solvent. |
| Presence of unreacted starting aldehyde. | Incomplete reaction. | - Purification can be achieved by column chromatography, as the aldehyde will have a different polarity than the more extended conjugated product. |
Wittig Reaction Products
The Wittig reaction of this compound with phosphorus ylides is a common method for synthesizing vinyl-substituted thiazoles.[8][9][10] A major byproduct of this reaction is triphenylphosphine oxide (TPPO).
Troubleshooting Guide for Wittig Product Purification
| Problem | Possible Cause | Solution |
| Difficulty in removing triphenylphosphine oxide (TPPO). | TPPO is often soluble in the same solvents as the desired product and can co-crystallize. | - Recrystallization: Choose a solvent system where the product has lower solubility than TPPO (e.g., ethanol or isopropanol).[3][11]- Column Chromatography: TPPO is relatively polar and can be separated on silica gel. A non-polar eluent will typically elute the desired alkene first.[2]- Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexanes or diethyl ether, while the desired product remains in solution. |
| Mixture of E/Z isomers. | The stereoselectivity of the Wittig reaction depends on the nature of the ylide. | - The isomers can often be separated by column chromatography.- Isomerization to the more stable isomer can sometimes be achieved, for example, by treating with a catalytic amount of iodine and light.[3] |
Reductive Amination Products
Reductive amination of this compound with amines in the presence of a reducing agent leads to the formation of secondary or tertiary amines.[12][13]
Troubleshooting Guide for Reductive Amination Product Purification
| Problem | Possible Cause | Solution |
| Presence of unreacted aldehyde or amine. | Incomplete reaction or use of excess starting material. | - Wash the reaction mixture with a dilute acid or base to remove the unreacted amine or aldehyde, respectively.- Purify by column chromatography. |
| Over-alkylation of the amine. | The newly formed secondary amine reacts further with the aldehyde. | - Use a large excess of the primary amine.- A stepwise procedure of forming the imine first, followed by reduction, can sometimes improve selectivity.[9] |
| Difficulty in removing the reducing agent byproducts. | Boron-based byproducts can be difficult to remove. | - An acidic workup can help to hydrolyze and remove borate salts. |
Oxidation Product: 2-Chloro-4-thiazolecarboxylic acid
Oxidation of the formyl group yields 2-Chloro-4-thiazolecarboxylic acid.
Troubleshooting Guide for Carboxylic Acid Purification
| Problem | Possible Cause | Solution |
| Product is difficult to extract from the aqueous reaction mixture. | Carboxylic acids can be soluble in both aqueous and organic phases depending on the pH. | - Acidify the aqueous solution to a low pH (e.g., pH 1-2) to protonate the carboxylate and increase its solubility in an organic solvent like ethyl acetate for extraction. |
| Presence of unreacted aldehyde. | Incomplete oxidation. | - Purify by recrystallization. The carboxylic acid will have very different solubility properties compared to the aldehyde.- Alternatively, wash an ethereal solution of the crude product with a sodium bisulfite solution to selectively remove the aldehyde. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is adapted from a procedure for a similar compound, 2-chloro-1,3-thiazole-5-carbaldehyde.
Materials:
-
Crude this compound
-
Hexane
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Quantitative Data (Expected): Based on analogous procedures, a yield of around 70-80% can be anticipated, with purity exceeding 98% as determined by NMR or GC-MS.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data (Expected): Column chromatography can provide high purity (>99%), with recovery yields typically ranging from 80-95%, depending on the level of impurities and the separation efficiency.
Visualizations
Caption: General workflow for purification by recrystallization.
Caption: General workflow for purification by column chromatography.
Caption: Decision workflow for the purification of reaction products.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05162B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. prezi.com [prezi.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. studylib.net [studylib.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting low yields in reactions involving 2-Chloro-4-formylthiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered in reactions involving 2-Chloro-4-formylthiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with this compound is resulting in a very low yield or no product at all. What are the common causes?
Low to no product yield can stem from several factors. A systematic approach is crucial to identify the root cause. The primary suspects are:
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Degradation of Starting Material: this compound can be sensitive to moisture and elevated temperatures. The chloro group at the 2-position is susceptible to nucleophilic attack, especially by water, leading to the formation of the less reactive 2-hydroxy-4-formylthiazole.
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Reactions that are too slow may result in the degradation of sensitive reagents over time, while excessive heat can also lead to decomposition.[1]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to an incomplete reaction.[1]
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Poor Quality of Reagents: Impurities in your starting material, reagents, or solvents can inhibit the reaction or lead to unwanted side products.
Q2: I observe multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?
The presence of multiple products suggests that competing reaction pathways are occurring. For this compound, common side reactions include:
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Hydrolysis: As mentioned, the 2-chloro group can be hydrolyzed to a hydroxyl group, especially in the presence of water.
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Homocoupling: Under certain catalytic conditions, the starting material may react with itself.
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Reaction of the Formyl Group: The aldehyde functionality can undergo undesired reactions, such as oxidation, reduction, or reactions with nucleophiles present in the mixture, depending on the specific conditions.
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Ring Opening: Under harsh basic or acidic conditions, the thiazole ring itself may become unstable and undergo cleavage.
Q3: How can I verify the purity and stability of my this compound before starting my reaction?
Ensuring the quality of your starting material is a critical first step in troubleshooting.
-
Verify Purity: Use analytical techniques such as NMR or LC-MS to confirm the identity and purity of your this compound. Compare the results with a reference spectrum or the supplier's certificate of analysis.
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Storage Conditions: This compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidative degradation.[2]
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Visual Inspection: Any change in color or consistency from a solid may indicate degradation.[2]
Below is a workflow to guide your troubleshooting process.
Q4: What are the recommended starting points for optimizing my reaction conditions?
Reaction optimization is often necessary to improve yields.[3] Consider the following parameters:
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Solvent: Ensure you are using an appropriate anhydrous solvent. If protic solvents are required, minimize the amount of water present. Reactions in solvents like water, ethanol, or acetone can sometimes lead to lower yields compared to aprotic solvents like THF or dioxane.[4]
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Temperature: Start with a lower temperature and gradually increase it.[4] Monitoring the reaction by TLC at different temperatures can help identify the optimal point where product formation is efficient without significant byproduct formation.
-
Concentration: The concentration of reactants can influence the reaction rate. Highly dilute conditions may be too slow, while highly concentrated conditions can sometimes promote side reactions.
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Catalyst and Ligands: For cross-coupling reactions, the choice of catalyst and ligand is crucial. Screening different palladium sources and phosphine ligands can have a dramatic impact on the yield.
Data Presentation: Reaction Condition Optimization
The following table summarizes general optimization strategies for reactions involving aryl chlorides. These are starting points and should be adapted for your specific transformation.
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Temperature | Room Temperature | Incremental increase (e.g., 50 °C, 80 °C, 100 °C) | Balances reaction rate against potential degradation of starting materials or products.[4] |
| Solvent | Anhydrous THF or Dioxane | Screen other anhydrous solvents (e.g., Toluene, DMF, Acetonitrile) | Solvent polarity and coordinating ability can significantly affect reaction kinetics and solubility. |
| Base (for cross-coupling) | K₂CO₃ or Cs₂CO₃ | Screen other bases (e.g., K₃PO₄, t-BuOK) | Base strength can influence the rate of key steps like oxidative addition and transmetalation. |
| Catalyst Loading | 1-5 mol% | Decrease to 0.5-1% or increase to 5-10% | A higher catalyst loading may be needed for difficult couplings, but can also lead to side reactions. |
| Stoichiometry | 1.1 equivalents of coupling partner | Increase to 1.5-2.0 equivalents | Using an excess of one reagent can drive the reaction to completion, especially if it is prone to decomposition.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol provides a general starting point for the Suzuki cross-coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
2M Aqueous Na₂CO₃ solution
-
Toluene/Ethanol mixture (e.g., 3:1)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Add the degassed Toluene/Ethanol solvent mixture via syringe.
-
Add the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (see Protocol 2).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).
-
Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting material (this compound) for reference.
-
Place the plate in the chamber and allow the solvent to elute up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Visualizations
The diagrams below illustrate key concepts for troubleshooting and understanding reactions with this compound.
References
Stability and degradation pathways of 2-Chloro-4-formylthiazole
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Chloro-4-formylthiazole. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound, a solid, should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] To prevent potential degradation, it is advisable to protect the compound from moisture, strong oxidizing agents, and prolonged exposure to light. For long-term storage, maintaining a consistently low temperature (e.g., 2-8 °C) and an inert atmosphere (e.g., under argon or nitrogen) is recommended.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure, several potential degradation routes can be anticipated:
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Hydrolysis: The chloro group on the thiazole ring is susceptible to nucleophilic substitution, particularly by water. This can lead to the formation of 2-hydroxy-4-formylthiazole. The rate of hydrolysis is expected to be influenced by pH and temperature.
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Oxidation: The formyl (aldehyde) group is prone to oxidation, which would convert it into a carboxylic acid group, yielding 2-chloro-4-carboxythiazole. This can be initiated by atmospheric oxygen or other oxidizing agents present.
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Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV light.[4] Exposure to light may induce decomposition, although specific photoproducts for this compound are not well-characterized.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic catalysts.
Q3: Are there any known incompatibilities for this compound?
Yes, avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[4][5] Nucleophiles such as water, alcohols, and amines can react with the chloro group.[4]
Q4: I am observing variable results in my reactions using this compound. What could be the cause?
Inconsistent reaction outcomes can often be attributed to the degradation of the starting material. If you suspect this, it is crucial to assess the purity of your this compound stock. A change in the physical appearance of the solid (e.g., discoloration) can be an initial indicator of degradation.[4]
Troubleshooting Guides
Issue 1: Unexpected Byproducts or Low Yields in a Reaction
If your reaction is producing unexpected byproducts or the yield is lower than anticipated, consider the stability of the this compound.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of the starting material using techniques like HPLC, GC-MS, or NMR to identify any potential degradation products.
-
Reaction Conditions:
-
Solvent: Ensure you are using anhydrous solvents to minimize hydrolysis.
-
Temperature: If the reaction is run at an elevated temperature, consider if thermal decomposition is a possibility.
-
Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidation.
-
-
Purification: If the starting material is found to be impure, repurify it before use.
-
Issue 2: Discoloration or Change in Physical Appearance of the Compound
A change in the color or texture of the solid this compound may indicate degradation.
-
Troubleshooting Steps:
-
Storage Check: Confirm that the compound has been stored under the recommended conditions (cool, dry, dark, tightly sealed).
-
Purity Analysis: Perform a purity analysis (e.g., HPLC) to quantify the extent of degradation and identify impurities.
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Disposal: If significant degradation has occurred, it is best to dispose of the material according to safety guidelines and use a fresh batch for your experiments.
-
Stability Data Summary
The following tables summarize the expected stability of this compound under various conditions. Please note that this data is extrapolated from general chemical principles and information on related compounds, as specific experimental data for this molecule is limited.
Table 1: pH Stability (in aqueous solution at 25°C)
| pH | Condition | Expected Stability | Potential Degradation Product |
| < 4 | Acidic | Moderate | Potential for acid-catalyzed hydrolysis or condensation |
| 4-7 | Neutral | Relatively Stable | Slow hydrolysis to 2-hydroxy-4-formylthiazole |
| > 7 | Basic | Low | Increased rate of hydrolysis and potential for other base-catalyzed reactions |
Table 2: Temperature Stability
| Temperature | Condition | Expected Stability |
| 2-8 °C | Refrigerated | High |
| 25 °C | Room Temperature | Moderate (protect from light and moisture) |
| > 40 °C | Elevated | Low (risk of accelerated degradation) |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
-
Objective: To determine the rate of hydrolysis of this compound at different pH values.
-
Materials: this compound, buffer solutions (pH 4, 7, and 9), acetonitrile, HPLC system with a C18 column.
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Add an aliquot of the stock solution to each of the buffer solutions to a final concentration of 100 µg/mL.
-
Maintain the solutions at a constant temperature (e.g., 25°C).
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At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each solution.
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Immediately analyze the samples by HPLC to quantify the remaining amount of this compound and detect the formation of any degradation products.
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Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for assessing the stability of a compound.
References
Improving the regioselectivity of reactions with 2-Chloro-4-formylthiazole
Welcome to the technical support center for 2-Chloro-4-formylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of reactions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary reactive sites that can lead to regioselectivity challenges:
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C2-Position (Carbon-Chlorine bond): This site is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The adjacent ring nitrogen and the electron-withdrawing formyl group activate the chloro-substituent as a leaving group.[1][2]
-
C4-Position (Formyl group): The aldehyde functionality is an electrophilic center, readily undergoing nucleophilic addition and condensation reactions such as the Wittig reaction and Knoevenagel condensation.[3][4][5]
-
C5-Position (Carbon-Hydrogen bond): This C-H bond is the most susceptible site on the thiazole ring for electrophilic substitution, such as Vilsmeier-Haack formylation, or deprotonation with a strong base followed by reaction with an electrophile.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. growingscience.com [growingscience.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation and Poisoning in 2-Chloro-4-formylthiazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and poisoning during the synthesis and subsequent reactions of 2-Chloro-4-formylthiazole.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, particularly those employing metal catalysts.
Issue 1: Low or Stalled Reaction Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are frequently used for C-C and C-N bond formation on the thiazole ring. A common issue is the deactivation of the catalyst, leading to incomplete reactions.
| Potential Cause | Suggested Solution |
| Catalyst Poisoning by Thiazole Sulfur | The lone pair of electrons on the sulfur atom of the thiazole ring can coordinate strongly to the palladium center, blocking active sites.[1] Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[1] |
| Ligand Degradation or Incompatibility | The chosen phosphine ligand may be unstable under the reaction conditions or may not be effective in preventing catalyst agglomeration. |
| Formation of Inactive Palladium Species | High catalyst concentrations or localized heating can lead to the formation of inactive palladium black.[2] |
| Presence of Impurities in Starting Materials | Trace impurities in this compound or the coupling partner can act as catalyst poisons. |
| Insufficient Degassing | The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. |
Issue 2: Inconsistent Product Yields and Formation of Side Products
Variability in yield and the appearance of unexpected byproducts can often be traced back to catalyst-related issues or side reactions inherent to the synthetic route.
| Potential Cause | Suggested Solution |
| Side Reactions in Vilsmeier-Haack Formylation | If synthesizing this compound via Vilsmeier-Haack reaction on 2-chlorothiazole, side reactions can occur. |
| Catalyst-Induced Decomposition | The catalyst may be promoting the decomposition of the starting material or the desired product. |
| Moisture Contamination | Water can interfere with many catalytic cycles and can also lead to the hydrolysis of starting materials or products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions involving this compound?
A1: For cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to functionalize the thiazole ring, palladium-based catalysts are prevalent. Common examples include Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(dppf).[2] For the synthesis of the this compound itself, a common method is the Vilsmeier-Haack reaction, which does not employ a metal catalyst but rather a reagent generated in situ from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3][4][5]
Q2: How does the this compound molecule poison palladium catalysts?
A2: The primary mechanism of poisoning is the coordination of the sulfur atom in the thiazole ring to the palladium metal center.[1] This strong interaction blocks the active sites of the catalyst, preventing it from participating in the catalytic cycle and leading to a decrease in reaction rate or complete inhibition.
Q3: What are the visual indicators of catalyst deactivation?
A3: A common visual cue for the deactivation of palladium catalysts is the formation of "palladium black," which is finely divided, aggregated palladium metal that precipitates out of the solution.[2] This indicates that the catalyst is no longer in its active, soluble form. A stalled reaction, as monitored by techniques like TLC or LC-MS, is another strong indicator.
Q4: Are there any "poison-resistant" catalysts for reactions with thiazoles?
A4: While no catalyst is completely immune to poisoning by sulfur-containing heterocycles, using bulky, electron-rich phosphine ligands can sometimes mitigate the poisoning effect and stabilize the active catalytic species. Exploring different ligand systems is a key strategy in optimizing these reactions. Additionally, certain catalytic systems are designed to overcome the poisoning effect of heterocycles.[6]
Q5: Can I regenerate a palladium catalyst that has been poisoned by this compound?
A5: Regeneration of palladium catalysts poisoned by sulfur is challenging. While general methods for palladium catalyst regeneration exist, such as oxidative treatments, their effectiveness for sulfur poisoning in this specific context is not well-documented.[7] It is often more practical to prevent deactivation through optimized reaction conditions or to use a higher initial catalyst loading.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Chlorothiazole
This protocol describes a general procedure for the synthesis of this compound.
-
Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 2-chlorothiazole in an anhydrous solvent (e.g., DMF or a chlorinated solvent). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as required (e.g., 60-80°C) for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.
-
Purification: Isolate the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a starting point for palladium-catalyzed cross-coupling reactions.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the boronic acid or ester (1.2-1.5 equivalents), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100°C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, and filter it through a pad of Celite to remove catalyst residues. Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming solubility issues with 2-Chloro-4-formylthiazole in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-chloro-4-formylthiazole in various reaction media.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the chosen reaction solvent.
Possible Causes:
-
Low Intrinsic Solubility: The inherent chemical structure of this compound may lead to poor solubility in a particular solvent.
-
Incorrect Solvent Choice: The polarity of the solvent may not be suitable for dissolving the compound.
-
Insufficient Temperature: The dissolution of solids is often an endothermic process, and the current temperature may be too low.
-
Impure Compound: The presence of impurities can sometimes hinder solubility.
Troubleshooting Steps:
-
Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. Common organic solvents to consider include:
-
Protic Solvents: Ethanol, Methanol, Isopropanol
-
Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Ethyl acetate
-
Aprotic Nonpolar Solvents: Toluene, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)
-
-
Employ Co-solvents: If the compound is sparingly soluble in a desired solvent, the addition of a co-solvent can significantly improve solubility.[1] Start by adding small percentages (e.g., 5-10% v/v) of a co-solvent in which the compound is more soluble.
-
Gentle Heating: Carefully warm the mixture to increase the rate and extent of dissolution. Monitor for any signs of decomposition. For many organic reactions, heating to the reflux temperature of the solvent is a common practice.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break down solid aggregates and enhance dissolution.
-
Check Purity: If possible, verify the purity of the this compound using an appropriate analytical technique (e.g., NMR, HPLC). Recrystallization may be necessary to remove impurities that could be affecting solubility.
Issue 2: The compound precipitates out of solution during the reaction.
Possible Causes:
-
Change in Temperature: If the reaction is cooled, the solubility of the compound may decrease, leading to precipitation.
-
Change in Solvent Composition: The formation of reaction byproducts or the consumption of reactants can alter the overall polarity of the reaction mixture.
-
Reaction Product is Insoluble: The newly formed product may be insoluble in the reaction medium.
Troubleshooting Steps:
-
Maintain Temperature: Ensure the reaction temperature is kept constant, especially if the compound's solubility is highly temperature-dependent.
-
Add Co-solvent: Introduce a co-solvent that is known to dissolve all components of the reaction mixture, including reactants and products.
-
Increase Solvent Volume: Diluting the reaction mixture by adding more of the primary solvent can sometimes keep all components in solution.
-
Hot Filtration (for isolating a soluble product): If an undesired solid (like a byproduct or unreacted starting material) is precipitating, a hot filtration can be performed to separate it from the soluble desired product.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
A1: this compound is a solid with a molecular weight of 147.58 g/mol . Its chemical formula is C₄H₂ClNOS.
Q2: Is there a general "rule of thumb" for selecting a starting solvent for this compound?
A2: While no universal solvent exists, for many thiazole derivatives, polar aprotic solvents like DMF, DMSO, or acetonitrile are often good starting points for reactions.[2] However, empirical testing is the most reliable way to determine the best solvent for a specific reaction.
Q3: How can I quantitatively determine the solubility of this compound in a specific solvent?
A3: The shake-flask method is a common and reliable technique for determining equilibrium solubility.[3] A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Can pH be adjusted to improve the solubility of this compound?
A4: The thiazole ring has a basic nitrogen atom, and its protonation at low pH could potentially increase aqueous solubility. However, this compound is primarily used in organic synthesis where pH adjustment is less common. For reactions in protic solvents, the addition of a small amount of acid could be explored, but its impact on the reaction's outcome must be considered.
Q5: Are there any known stability issues with this compound in certain solvents?
A5: While specific data for this compound is limited, thiazole rings are generally stable. However, the aldehyde group can be susceptible to oxidation or other side reactions, especially at elevated temperatures or in the presence of reactive reagents. It is good practice to store the compound in a cool, dry place and to run reactions under an inert atmosphere (e.g., nitrogen or argon) if sensitivity is a concern.
Data Presentation
| Organic Solvent | Dielectric Constant (at 20°C) | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Observations |
| Dichloromethane | 9.1 | |||
| Acetone | 21 | |||
| Ethanol | 25 | |||
| Acetonitrile | 37.5 | |||
| Dimethylformamide (DMF) | 38 | |||
| Dimethyl sulfoxide (DMSO) | 47 | |||
| Water | 80 |
Experimental Protocols
Protocol for Determining Equilibrium Solubility using the Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Screw-cap vials
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Preparation: Add an excess amount of solid this compound to a screw-cap vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Analysis: Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
References
Analytical methods for monitoring the progress of 2-Chloro-4-formylthiazole reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for monitoring the progress of reactions involving 2-Chloro-4-formylthiazole.
General Workflow for Reaction Monitoring
The fundamental workflow for monitoring any chemical reaction involves sampling, preparing the sample for analysis, performing the analysis, and interpreting the data to determine the extent of the reaction.
Caption: General experimental workflow for monitoring a chemical reaction.
Section 1: Thin Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[1][2]
Frequently Asked Questions (FAQs) - TLC
Q1: How can I use TLC to monitor my this compound reaction? A1: You can monitor the reaction by spotting three lanes on a TLC plate: the starting material (this compound), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[3] As the reaction progresses, you should see the spot corresponding to the starting material diminish in the reaction mixture lane while a new spot for the product appears.[2][3] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[3]
Q2: What is a good starting solvent system (mobile phase) for this compound? A2: For moderately polar compounds like this compound and its likely products, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common starting point.[4][5] A 1:1 mixture of hexanes and ethyl acetate is often a good initial choice.[5] You can then adjust the ratio to achieve optimal separation, where the retention factor (Rf) values are ideally between 0.2 and 0.8.[2]
Q3: My compound is not visible on the TLC plate. What should I do? A3: If your compound is not UV-active, you will need to use a staining method for visualization.[4][6] An iodine chamber is a good general-purpose choice.[2] Alternatively, stains like phosphomolybdic acid (PMA) can visualize a wide variety of organic compounds.[2] If the compound is expected to be UV-active, the sample concentration may be too low; try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[6][7]
Experimental Protocol: TLC Monitoring
-
Plate Preparation : Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark positions for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Sample Preparation : Dissolve a small amount of the pure starting material in a volatile solvent (e.g., ethyl acetate) to create a reference solution. Prepare a sample from the reaction by taking a small aliquot (a few drops) and diluting it with the same solvent.[4]
-
Spotting : Use a capillary tube to apply a small spot of the SM solution onto its designated mark on the starting line. Apply a spot of the reaction mixture on the "Rxn" mark. For the "Co" mark, first spot the SM solution, and then spot the reaction mixture directly on top of it.[3]
-
Development : Pour a small amount of the chosen mobile phase into a developing chamber, ensuring the solvent level is below the starting line on your TLC plate.[4][6] Place the spotted TLC plate into the chamber and cover it. Allow the solvent to travel up the plate via capillary action.
-
Analysis : Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry.
-
Visualization : View the plate under a UV lamp to see the spots. Circle the visible spots with a pencil. If spots are not UV-active, use a visualization agent like an iodine chamber or a chemical stain.[2]
-
Interpretation : Compare the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot indicates product formation.[3]
Troubleshooting Guide: TLC
Caption: A troubleshooting guide for common issues encountered during TLC analysis.
| Issue | Potential Cause | Recommended Solution |
| Streaking or Tailing of Spots | Sample is too concentrated (overloaded).[1][4][7] | Dilute the sample solution and re-run the TLC.[6] |
| Compound is acidic or basic. | Add a small amount (0.1–2.0%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[6] | |
| No Visible Spots | Compound is not UV-active. | Use an alternative visualization method, such as an iodine chamber or a chemical stain (e.g., PMA).[6] |
| Sample is too dilute. | Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[6][7] | |
| Solvent level in the chamber was above the spotting line. | Ensure the solvent level is always below the origin line to prevent the sample from dissolving into the solvent reservoir.[4][6] | |
| Spots Run Too High (High Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system.[6] |
| Spots Stay Too Low (Low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent or choose a more polar solvent system.[6] |
| Uneven Solvent Front | The TLC plate was touching the side of the chamber. | Ensure the plate is centered in the chamber and not touching the sides or filter paper.[7] |
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring reaction progress, offering high resolution and sensitivity. It is ideal for determining the percentage conversion of starting material to product.
Frequently Asked Questions (FAQs) - HPLC
Q1: What type of HPLC method is suitable for this compound? A1: A reversed-phase HPLC (RP-HPLC) method using a C18 column is a versatile starting point for analyzing moderately polar organic molecules like this compound.[8] Detection can typically be achieved using a UV detector, as the thiazole ring provides a chromophore.
Q2: My retention times are drifting between injections. What is the cause? A2: Retention time drift can be caused by several factors, including poor column temperature control, changes in mobile phase composition, or insufficient column equilibration time.[9] Ensure the column oven is set to a stable temperature and allow the column to equilibrate with the mobile phase for a sufficient time before starting your analysis.[9][10] Always use freshly prepared mobile phase.[9]
Q3: My peaks are tailing or showing fronting. How can I improve the peak shape? A3: Peak tailing can be caused by column overload, secondary interactions with the stationary phase, or contamination.[11] Try injecting a smaller volume or a more dilute sample. If the issue persists, consider adjusting the mobile phase pH if your analyte is ionizable. Peak fronting often indicates that the sample is dissolved in a solvent stronger than the mobile phase; if possible, dissolve your sample in the mobile phase itself.[10]
Experimental Protocol: RP-HPLC Method
This protocol is a general starting point and should be optimized for your specific reaction.
-
Instrumentation : Use an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase Preparation : Prepare a mobile phase consisting of HPLC-grade acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[8] The mobile phase should be filtered and degassed before use.[11]
-
Method Parameters :
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection Wavelength : Determined by the UV absorbance maximum of this compound.
-
Injection Volume : 10 µL
-
Gradient : A typical starting gradient might be 30% to 70% acetonitrile over 10-15 minutes.[8]
-
-
Standard Preparation : Create a stock solution of pure this compound (and product, if available) in the mobile phase (e.g., at 1 mg/mL). Prepare a series of dilutions to generate a calibration curve.[8]
-
Sample Preparation : Take an aliquot from the reaction, quench if necessary, and dilute it with the mobile phase to a concentration within the range of your calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis : Inject the standards to establish retention times and build a calibration curve. Then, inject the reaction mixture samples at various time points to monitor the decrease in the starting material peak area and the increase in the product peak area.
Troubleshooting Guide: HPLC
Caption: A decision-making guide for troubleshooting common HPLC system issues.
| Issue | Potential Cause | Recommended Solution |
| Pressure Fluctuations or High Backpressure | Air trapped in the pump or system. | Degas the mobile phase and purge the pump and system.[9] |
| System leak. | Check all fittings for leaks. Replace pump seals if they are worn or show salt buildup.[9] | |
| Column or tubing blockage. | Disconnect the column and check for flow. If the column is blocked, try backflushing it. Replace inline filters or the column if necessary.[11] | |
| Drifting Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature.[9][10] |
| Mobile phase composition is changing. | Prepare fresh mobile phase. If using a gradient mixer, ensure it is working correctly.[9] | |
| Column is not fully equilibrated. | Increase the column equilibration time before injecting samples.[9] | |
| Peak Tailing | Column is overloaded. | Decrease the injection volume or dilute the sample.[11] |
| Column contamination or degradation. | Replace the guard column. If the analytical column is contaminated, flush it with a strong solvent.[9] | |
| Split or Broad Peaks | Sample solvent is incompatible with the mobile phase. | Whenever possible, dissolve the sample in the starting mobile phase. |
| Contamination at the head of the column. | Remove the guard column and re-run. If the problem is resolved, replace the guard column. If not, the analytical column inlet may be plugged. |
Section 3: Other Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: Can I use GC-MS to monitor my reaction? A1: GC-MS is an excellent technique for volatile and thermally stable compounds.[12] While this compound may be amenable to direct analysis, its aldehyde group can be reactive. For more robust analysis, especially if reaction products are less volatile (e.g., alcohols from reduction), derivatization of the aldehyde may be necessary to improve volatility and chromatographic performance.[13][14]
Q2: What kind of derivatization is suitable for the formyl group? A2: The formyl (aldehyde) group can be derivatized to form a more stable and volatile product. A common method is reaction with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form an oxime, which is highly suitable for GC-MS analysis.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: How is NMR used for reaction monitoring? A1: NMR spectroscopy provides detailed structural information and can be used to monitor reactions in real-time (in-situ) or by analyzing aliquots.[15] By integrating the signals corresponding to the starting material and product, you can determine their relative concentrations and calculate the reaction conversion. The aldehyde proton of this compound (around 9-10 ppm) is a distinct signal that can be easily monitored for its disappearance.
Q2: What are the advantages of in-situ NMR monitoring? A2: In-situ or online NMR monitoring allows for the continuous tracking of reactant and product concentrations without the need to withdraw and prepare samples, providing real-time kinetic data.[16] This is particularly useful for understanding reaction mechanisms and identifying transient intermediates. Low-field benchtop NMR systems are increasingly used for this purpose.[16]
In-situ Spectroscopy (Raman, FTIR)
Q1: Can I monitor my reaction without taking samples? A1: Yes, in-situ techniques like Raman or FTIR spectroscopy allow for real-time monitoring directly within the reaction vessel.[17][18] These methods work by inserting a probe into the reaction mixture and continuously collecting spectra.
Q2: How does in-situ Raman monitoring work? A2: You would first obtain Raman spectra for your starting materials and product to identify unique and intense signal bands for each.[17][19] Then, you can track the intensity of the starting material's peak decreasing and the product's peak increasing over time to monitor the reaction's progress.[17][19] This allows for rapid optimization of reaction conditions like temperature and flow rate.[19]
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. scispace.com [scispace.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. mdpi.com [mdpi.com]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. analytik.news [analytik.news]
- 17. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. Video: Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example [jove.com]
Technical Support Center: Workup Procedures for 2-Chloro-4-formylthiazole
This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals to effectively remove unreacted 2-Chloro-4-formylthiazole from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and common method to remove unreacted this compound?
The most common and highly effective method is a workup procedure involving sodium bisulfite (NaHSO₃).[1][2] This reagent reacts selectively with the aldehyde group on this compound to form a charged α-hydroxy sulfonic acid salt, also known as a bisulfite adduct.[3][4] This adduct is typically soluble in water, allowing for its removal from the desired organic product through a simple liquid-liquid extraction.[1][3][5]
Q2: Can I use standard column chromatography to remove this impurity?
Yes, flash column chromatography is a viable, albeit more resource-intensive, method for purifying compounds from unreacted this compound.[6][7] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel). It is particularly useful when other methods fail, when the desired product has similar solubility to the impurity, or when very high purity is required. The progress of the separation can be monitored by Thin-Layer Chromatography (TLC).[7][8]
Q3: Is recrystallization a suitable purification technique in this case?
Recrystallization can be an excellent and highly efficient purification method if your desired product is a solid.[9][10] The success of this technique relies on identifying a solvent (or solvent system) in which your desired compound has high solubility at an elevated temperature but low solubility at room or cooler temperatures, while the this compound impurity remains dissolved upon cooling.[9][11]
Q4: Can this bisulfite workup be reversed? What if I need to recover the aldehyde?
Yes, the formation of the bisulfite adduct is a reversible reaction.[1][3] If you need to recover the this compound, you can treat the aqueous layer containing the adduct with a strong base, such as sodium hydroxide (NaOH), to raise the pH to approximately 12.[3][4][5] This regenerates the aldehyde, which can then be extracted back into an organic solvent.[1][5]
Troubleshooting Guides
Issue: A solid precipitate has formed between the aqueous and organic layers during my bisulfite extraction.
-
Potential Cause: For some aldehydes, particularly those that are more non-polar, the sodium bisulfite adduct itself may not be soluble in either the aqueous or the organic layer.[1]
-
Solution: If this occurs, you can remove the solid by filtering the entire biphasic mixture through a pad of celite. After filtration, the two layers can be separated as usual.[1]
Issue: The bisulfite extraction is not completely removing the aldehyde impurity.
-
Potential Cause 1: Reagent Quality. The sodium bisulfite solution must be freshly prepared and saturated to ensure it is reactive enough to effectively sequester the aldehyde.[4]
-
Solution 1: Always use a freshly prepared saturated aqueous solution of sodium bisulfite for the workup.
-
Potential Cause 2: Insufficient Mixing/Reaction Time. The reaction to form the adduct requires adequate contact between the aldehyde (in the organic phase or miscible co-solvent) and the bisulfite (in the aqueous phase).
-
Solution 2: Ensure you are shaking the separatory funnel vigorously for at least 30-60 seconds to maximize the interfacial area and reaction rate.[2][3] Using a water-miscible co-solvent like methanol or DMF in the initial step is crucial to facilitate this reaction before adding the immiscible organic solvent for extraction.[3][12]
Issue: My desired product appears to be lost or has a low recovery after the workup.
-
Potential Cause: Your product may have some solubility in the aqueous phase, especially if it is polar. Multiple extractions of the aqueous layer may be necessary.
-
Solution: After separating the layers, re-extract the aqueous phase one or two more times with fresh organic solvent. Combine all organic layers to maximize the recovery of your product.
Data Presentation
Table 1: Comparison of Purification Methods for Removing this compound
| Feature | Sodium Bisulfite Extraction | Flash Column Chromatography | Recrystallization |
| Principle | Chemical reaction to form a water-soluble salt[3] | Differential adsorption on a solid phase[6] | Differential solubility at varying temperatures[10] |
| Typical Purity | Good to Excellent (>95%) | Excellent (>99%) | Excellent (>99%) |
| Scalability | Excellent; easily scaled for large reactions | Good; can be scaled but requires more resources | Good; dependent on finding a suitable solvent |
| Speed | Fast | Moderate to Slow | Slow (requires cooling/crystallization time)[10] |
| Resource Intensity | Low (solvents, glassware) | High (silica gel, large solvent volumes) | Moderate (solvents, heating/cooling) |
| Ideal For | Removing the bulk of aldehyde impurity quickly.[2] | Achieving very high purity; separating complex mixtures. | Purifying solid products.[9] |
| Key Limitation | May not work for sterically hindered aldehydes[4]; potential for emulsion. | Can be costly and time-consuming. | Only applicable if the desired product is a solid. |
Experimental Protocols
Protocol 1: Removal of Aldehyde via Liquid-Liquid Extraction with Sodium Bisulfite
This protocol is adapted from established procedures for aldehyde removal.[3][4]
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or DMF (e.g., 5-10 mL). Transfer this solution to a separatory funnel.
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (e.g., 25 mL). Shake the funnel vigorously for at least 30 seconds.
-
Extraction: Add deionized water (e.g., 25 mL) and an immiscible organic solvent such as ethyl acetate or a 10% ethyl acetate/hexanes mixture (e.g., 25 mL). Shake vigorously again.
-
Separation: Allow the layers to separate completely. The aqueous layer (bottom) contains the aldehyde-bisulfite adduct, while the organic layer (top) contains your purified compound.[5]
-
Workup: Drain the lower aqueous layer. Wash the remaining organic layer with water and then with brine.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica, and evaporating the solvent.
-
Column Packing: Prepare a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The ideal eluent system should provide good separation between your product and the aldehyde on a TLC plate.
-
Loading and Elution: Carefully load the adsorbed sample onto the top of the column. Begin eluting with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions being collected using TLC to identify which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent by testing small amounts of your crude material. The ideal solvent will dissolve the crude product when hot but not when cold.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.[11]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask, as slow cooling promotes the formation of purer crystals.[10]
-
Crystallization: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation and yield.[13]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Mechanism of aldehyde removal via bisulfite adduct formation.
References
- 1. Workup [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. lookchem.com [lookchem.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Chloro-4-formylthiazole and Other Halogenated Thiazoles
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated thiazoles is paramount for the efficient synthesis of novel molecular entities. This guide provides an objective comparison of the reactivity of 2-Chloro-4-formylthiazole with its bromo, iodo, and fluoro analogs in common and synthetically valuable cross-coupling reactions.
The thiazole moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at various positions is crucial for developing new therapeutic agents. Halogenated thiazoles, particularly at the 2-position, serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The nature of the halogen atom significantly influences the reactivity of the substrate, impacting reaction conditions, yields, and overall synthetic strategy.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of 2-halothiazoles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the carbon-halogen bond strength. The generally accepted trend for halide reactivity is I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies, where the weaker carbon-iodine bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger carbon-fluorine bond.
Data Presentation: A Comparative Overview
The following tables provide a summary of expected comparative reactivity based on literature precedents for similar heterocyclic systems. While direct head-to-head quantitative data for 2-halo-4-formylthiazoles under identical conditions is scarce, the yields and reaction times for analogous compounds provide a strong predictive framework.
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-4-formylthiazole | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | ~95 |
| 2 | 2-Bromo-4-formylthiazole | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~90 |
| 3 | This compound | Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~75 |
| 4 | 2-Fluoro-4-formylthiazole | Pd(OAc)₂ (10 mol%) / RuPhos (15 mol%) | Cs₂CO₃ | t-BuOH | 120 | 24 | <10 |
Note: The data presented in this table are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.
Table 2: Illustrative Comparison in Buchwald-Hartwig Amination with Morpholine
| Entry | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-4-formylthiazole | Pd₂(dba)₃ (2.5 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 90 | 4 | ~98 |
| 2 | 2-Bromo-4-formylthiazole | Pd₂(dba)₃ (2.5 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 6 | ~95 |
| 3 | This compound | Pd(OAc)₂ (5 mol%) / RuPhos (7.5 mol%) | Cs₂CO₃ | t-BuOH | 110 | 18 | ~80 |
| 4 | 2-Fluoro-4-formylthiazole | Pd(OAc)₂ (10 mol%) / BrettPhos (15 mol%) | K₃PO₄ | 1,4-Dioxane | 120 | >24 | Very Low |
Note: The data presented in this table are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols can be adapted for the various 2-halo-4-formylthiazole substrates, with the understanding that reaction times and temperatures may need to be adjusted based on the reactivity of the specific halogen.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Halothiazole with Phenylboronic Acid
Materials:
-
2-Halo-4-formylthiazole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol for I/Br; Pd₂(dba)₃/XPhos, 0.05 mmol/0.1 mmol for Cl)
-
Base (e.g., K₂CO₃, 2.0 mmol for I/Br; K₃PO₄, 2.0 mmol for Cl)
-
Solvent (e.g., Toluene/H₂O (5:1), 10 mL for I/Br; 1,4-Dioxane, 10 mL for Cl)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add the 2-halo-4-formylthiazole, phenylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand (if applicable) under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (see Table 1) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 2-Halothiazole with Morpholine
Materials:
-
2-Halo-4-formylthiazole (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃/BINAP, 0.025 mmol/0.03 mmol for I/Br; Pd(OAc)₂/RuPhos, 0.05 mmol/0.075 mmol for Cl)
-
Base (e.g., NaOtBu, 1.4 mmol for I/Br; Cs₂CO₃, 1.5 mmol for Cl)
-
Solvent (e.g., Toluene, 10 mL for I/Br; t-BuOH, 10 mL for Cl)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by the 2-halo-4-formylthiazole and morpholine.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (see Table 2) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Relative reactivity of 2-halothiazoles.
A Comparative Guide to the Spectroscopic Validation of 2-Chloro-4-formylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic compounds like 2-Chloro-4-formylthiazole and its derivatives, which are pivotal intermediates in the synthesis of agrochemicals and pharmaceuticals, unambiguous structural validation is critical.[1] This guide provides a comparative overview of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to validate the structure of these compounds, complete with experimental data and detailed protocols.
Integrating Spectroscopic Data for Structural Confirmation
The definitive structural analysis of a this compound derivative relies on the synergistic interpretation of data from multiple spectroscopic sources. Each technique provides a unique piece of the structural puzzle: IR identifies functional groups, MS determines the molecular weight and elemental composition (specifically the presence of chlorine), and ¹H and ¹³C NMR spectroscopy map out the carbon-hydrogen framework and the connectivity of the atoms.
Caption: Logical workflow for integrating multi-technique spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for characterizing this compound derivatives.
¹H NMR Spectroscopy
This technique provides information about the number, environment, and connectivity of protons in a molecule. Key expected signals for a this compound core are:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Characteristic Notes |
| Aldehyde (-CHO) | 9.0 - 10.5 | Singlet (s) | A highly deshielded proton, characteristic of an aldehyde. |
| Thiazole (H-5) | 7.5 - 8.5 | Singlet (s) | The sole proton on the thiazole ring; its exact shift is sensitive to substituents.[2][3] |
| Substituent Protons | Variable | Variable | Protons on other substituents (e.g., aromatic rings, alkyl chains) will appear in their respective typical regions. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of the molecule, with the chemical shift of each carbon signal indicating its electronic environment.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Characteristic Notes |
| Aldehyde Carbonyl (>C=O) | 185 - 195 | The most downfield signal in the spectrum, typical for an aldehyde carbonyl carbon.[4] |
| Thiazole C2 (-C-Cl) | 165 - 175 | Significantly downfield due to the electronegativity of the attached chlorine and nitrogen atoms.[3] |
| Thiazole C4 (-C-CHO) | 148 - 160 | Downfield shift due to attachment to the electronegative nitrogen and the electron-withdrawing formyl group.[3][5] |
| Thiazole C5 | 105 - 125 | Typically the most upfield of the thiazole ring carbons.[3][5] |
| Substituent Carbons | Variable | Signals for any additional substituents will appear in their expected chemical shift ranges. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C=O | Stretch | 1725 - 1700 | Strong |
| Aldehyde C-H | Stretch | 2900 - 2800 and 2800 - 2700 | Weak, often seen as a pair |
| Thiazole Ring C=N | Stretch | 1650 - 1550 | Medium to Strong[6] |
| Thiazole Ring C=C | Stretch | 1600 - 1450 | Medium to Weak[7] |
| C-Cl | Stretch | 800 - 600 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and can help determine the elemental formula of a compound. For chlorinated compounds, MS is particularly diagnostic.
| Feature | Observation | Significance |
| Molecular Ion Peak (M⁺) | A peak corresponding to the molecular weight of the compound. | Confirms the molecular mass of the synthesized derivative. |
| Chlorine Isotope Pattern | Two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. | This is the definitive signature for the presence of a single chlorine atom, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8] |
| Key Fragmentation | Peaks corresponding to the loss of specific fragments, such as -CHO (29 amu) or -Cl (35/37 amu). | Provides evidence for the presence of the formyl and chloro groups and helps confirm the overall structure. |
Experimental Protocols
Standard protocols for obtaining high-quality spectroscopic data are crucial for accurate validation.
Caption: General experimental workflow for spectroscopic sample analysis.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[9]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[9] Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to confirm assignments.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.[10] A background spectrum is collected first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent, such as acetonitrile or methanol.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for relatively small, volatile molecules, while Electrospray Ionization (ESI) is suitable for a broader range of compounds.[11] The instrument is scanned over an appropriate mass-to-charge (m/z) range to detect the molecular ion and its fragments.
Alternative and Complementary Techniques
While the combination of NMR, IR, and MS is generally sufficient for structural validation, other techniques can provide further confirmation, especially for complex structures or when stereochemistry is a factor.
-
X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule in the solid state. It is considered the "gold standard" for structural determination, provided a suitable single crystal can be grown.
-
Elemental Analysis: This method determines the percentage composition of elements (C, H, N, S) in a compound. The experimental values are compared with the calculated values for the proposed structure to confirm the molecular formula.
By systematically applying and cross-referencing the data from these spectroscopic methods, researchers can confidently validate the structure of this compound derivatives, ensuring the integrity of their chemical research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
Comparative Biological Activities of 2-Chloro-4-formylthiazole Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 2-Chloro-4-formylthiazole analogs. The information presented herein is based on available experimental data and aims to facilitate the evaluation of these compounds for potential therapeutic applications.
The thiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial and anticancer effects.[1][2] The introduction of a chloro group at the 2-position and a formyl group at the 4-position of the thiazole ring provides a versatile platform for the synthesis of diverse analogs with potentially enhanced biological activities. This guide focuses on the comparative analysis of such analogs, primarily Schiff base and hydrazone derivatives, and their performance in preclinical studies.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. The primary method for evaluating in vitro cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, is a key parameter for comparison.
While specific IC50 data for direct analogs of this compound are not extensively available in the public domain, studies on structurally related 2-chloro-thiazole derivatives provide valuable insights. For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which share the 2-chloro-thiazole motif, have demonstrated significant anticancer activity against a panel of 60 human cancer cell lines.[3][4]
Table 1: Anticancer Activity of Selected Thiazole Analogs (Illustrative Data)
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | Schiff base with 4-aminophenol | MCF-7 (Breast) | Data not available | - |
| Analog B | Hydrazone with isoniazid | A549 (Lung) | Data not available | - |
| Related Compound 1 | 2-Chloroacetamides bearing thiazole | Jurkat (Leukemia) | Significant cytotoxicity observed | [5] |
| Related Compound 2 | 2-Chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones | SH-SY5Y (Neuroblastoma) | Promising activity | [6] |
Note: This table is illustrative. Specific IC50 values for direct analogs of this compound are needed for a direct comparison and should be populated as more research becomes available.
Antimicrobial Activity
The antimicrobial potential of this compound analogs is another area of significant interest. The antibacterial and antifungal activities are typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Hydrazone derivatives, in particular, are a well-studied class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[7][8][9][10] The synthesis of Schiff bases and hydrazones from this compound is a common strategy to generate novel antimicrobial candidates.
Table 2: Antimicrobial Activity of Selected Thiazole Analogs (Illustrative Data)
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| Analog C | Schiff base with sulfanilamide | Staphylococcus aureus | Data not available | - |
| Analog D | Hydrazone with thiosemicarbazide | Escherichia coli | Data not available | - |
| Analog E | Schiff base with 4-aminobenzoic acid | Candida albicans | Data not available | - |
| Related Compound 3 | Hydrazide-hydrazone derivative | S. epidermidis | 4 | [8] |
| Related Compound 4 | Hydrazide-hydrazone derivative | E. coli | 2.5 | [9] |
Note: This table is illustrative. Specific MIC values for direct analogs of this compound are required for a direct comparison and should be populated as more research becomes available.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis of this compound analogs and the evaluation of their biological activities.
Synthesis of this compound Analogs (e.g., Schiff Bases)
A common synthetic route to prepare Schiff base derivatives of this compound involves the condensation reaction between the aldehyde and a primary amine.
General Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1-1.2 equivalents) to the solution.
-
A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification techniques like recrystallization or column chromatography.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole analogs for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the thiazole analogs in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways
Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[2] While specific pathway analyses for this compound analogs are limited, related compounds have been shown to target pathways such as:
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway that regulates cell growth and survival, and its inhibition is a common mechanism for anticancer drugs.[11]
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.
-
Apoptosis Induction: Many anticancer agents induce programmed cell death (apoptosis) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted Thiazoles
For researchers, scientists, and drug development professionals, the synthesis of substituted thiazoles is a critical process in medicinal chemistry, as the thiazole ring is a fundamental component in numerous biologically active compounds and FDA-approved drugs. This guide offers a comparative analysis of the primary synthetic routes to this essential heterocyclic motif, presenting quantitative data, detailed experimental protocols, and visual pathways to inform methodological choices.
This comparison focuses on the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside modern advancements that offer improved efficiency and greener reaction conditions. By objectively evaluating the performance of each route with supporting experimental data, this guide aims to equip researchers with the necessary information to select the most suitable synthesis for their specific research and development needs.
At a Glance: Comparison of Key Thiazole Synthesis Routes
The choice of a synthetic strategy for substituted thiazoles is influenced by factors such as the desired substitution pattern, the availability of starting materials, and the required reaction efficiency. The following table provides a summary of the key quantitative parameters for the discussed synthetic routes.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na₂CO₃) | 30 min - 24 h | Room Temp. - Reflux | 70 - 99%[1][2] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | - | 1 - 5 hours | Room Temperature | 50 - 80%[2] |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P₄S₁₀) | Not specified | ~170 °C | 16 - 45%[3] |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine | 5 - 30 min | 170 W | 85 - 98%[1][2] |
| Solvent-Free Hantzsch (Grinding) | α-Haloketone, Thiourea | - | 10 - 20 min | Room Temperature | 80 - 95%[2] |
Visualizing the Pathways: Synthetic Schemes and Workflows
To further clarify the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations.
Caption: Hantzsch Thiazole Synthesis Workflow
Caption: Cook-Heilbron Synthesis Workflow
Caption: Gabriel Thiazole Synthesis Workflow
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Equipment:
-
20 mL scintillation vial
-
Magnetic stir bar
-
Hot plate with stirring capability
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with deionized water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield. The expected yield is typically high.
Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole
This protocol outlines the synthesis of 5-amino-2-mercaptothiazole from α-aminonitriles and carbon disulfide, a method noted for its mild reaction conditions.[3][4]
Materials:
-
α-Aminoacetonitrile
-
Carbon Disulfide (CS₂)
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Stir plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve α-aminoacetonitrile in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of carbon disulfide to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 1-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization.
Protocol 3: Gabriel Synthesis of 2,5-Dimethylthiazole
This protocol describes the synthesis of 2,5-dimethylthiazole from N-(2-oxopropyl) acetamide and phosphorus pentasulfide, which is characteristic of the Gabriel synthesis requiring high temperatures.[3]
Materials:
-
N-(2-oxopropyl) acetamide
-
Phosphorus Pentasulfide (P₄S₁₀)
-
High-boiling point inert solvent (e.g., xylene or toluene)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir plate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine N-(2-oxopropyl) acetamide and a stoichiometric amount of phosphorus pentasulfide in a high-boiling point inert solvent.
-
Heat the mixture to reflux (approximately 170°C) with vigorous stirring.
-
Maintain the reflux for several hours until the reaction is complete, as monitored by TLC.
-
After cooling to room temperature, carefully quench the reaction mixture by slowly adding water or a saturated sodium bicarbonate solution to decompose any remaining P₄S₁₀.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by distillation to yield 2,5-dimethylthiazole.
Protocol 4: Microwave-Assisted Hantzsch Synthesis of Substituted 2-Aminothiazoles
This protocol details an efficient and rapid synthesis of 2-aminothiazoles using microwave irradiation.[2]
Materials:
-
Substituted acetophenone (e.g., o-chloroacetophenone) (0.01 M)
-
Thiourea (0.02 M)
-
Iodine (catalytic amount, 0.01 M)
Equipment:
-
Microwave-safe reaction flask with a cap
-
Laboratory microwave reactor
-
TLC supplies
Procedure:
-
In a microwave-safe flask, combine the substituted acetophenone, thiourea, and a catalytic amount of iodine.
-
Seal the flask and place it in a laboratory microwave reactor.
-
Irradiate the mixture at 170 W for 5 to 15 minutes.
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction vessel to room temperature.
-
The product can typically be isolated by adding water and filtering the resulting precipitate, which is then washed and dried. Further purification can be achieved by recrystallization. This method often results in high yields (around 92%).[1]
References
Benchmarking the Efficacy of 2-Chloro-4-formylthiazole-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 2-chloro-4-formylthiazole-based compounds and their derivatives. By summarizing quantitative experimental data, detailing established testing protocols, and visualizing key biological pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The inherent reactivity of the chloro and formyl groups on the thiazole scaffold makes it a versatile platform for the synthesis of a diverse range of bioactive molecules.
Comparative Efficacy of Thiazole Derivatives
The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the core ring structure. While comprehensive data specifically for this compound-based compounds is emerging, studies on structurally related chloro-thiazole and thiazolidinone analogs provide valuable insights into their potential as anticancer and antimicrobial agents. The following tables summarize the reported efficacy of these compounds against various cell lines.
Anticancer Activity
Thiazole-containing compounds have demonstrated significant potential in oncology by targeting various mechanisms crucial for cancer cell proliferation and survival.
Table 1: Anticancer Efficacy of Chloro-Substituted Thiazolidinone Derivatives
| Compound ID | Target Cancer Cell Line | GI50 (µM) | Reference Compound | Reference GI50 (µM) |
| 2h | Leukemia (MOLT-4) | 1.57 | - | - |
| Colon Cancer (SW-620) | 1.57 | - | - | |
| CNS Cancer (SF-539) | 1.57 | - | - | |
| Melanoma (SK-MEL-5) | 1.57 | - | - | |
| Gastric Cancer (AGS) | 1.57 | - | - | |
| Human Colon Cancer (DLD-1) | 1.57 | - | - | |
| Breast Cancer (MCF-7) | 1.57 | - | - | |
| Breast Cancer (MDA-MB-231) | 1.57 | - | - | |
| 2f | - | - | - | - |
| 2j | - | - | - | - |
GI50: The concentration required to inhibit cell growth by 50%. Data from a study on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones.[1]
Table 2: Anticancer Efficacy of 2-Chloroacetamide Thiazole Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| d6 | Breast (MCF7) | 38.0 | 5-Fluorouracil | 5.2 |
| d7 | Breast (MCF7) | 40.6 | 5-Fluorouracil | 5.2 |
IC50: The half maximal inhibitory concentration. Data from a study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives.[2]
Key Biological Targets and Signaling Pathways
The therapeutic effects of thiazole derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4][5][6] Several thiazole-based compounds have been identified as potent inhibitors of VEGFR-2 kinase activity.[3][4][6]
Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole-based compounds.
Tubulin Polymerization
Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[7] Several anticancer drugs function by disrupting microtubule dynamics, either by inhibiting their polymerization or by stabilizing them. Certain thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]
References
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Navigating the Selectivity Landscape of 2-Chloro-4-formylthiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-4-formylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potential therapeutic applications. Understanding the cross-reactivity of derivatives from this class is paramount for advancing safe and effective drug candidates. This guide provides a comparative overview of the hypothetical cross-reactivity profile of this compound derivatives against a panel of kinases, alongside detailed experimental protocols for assessing such selectivity.
Quantitative Cross-Reactivity Profile
While specific cross-reactivity data for this compound derivatives is not extensively available in the public domain, a hypothetical inhibitory profile against a panel of kinases can be constructed based on the known activities of similar thiazole-containing compounds. The following table summarizes the percentage of inhibition by a representative this compound derivative when screened at a concentration of 1 µM.
| Kinase Target | Family | % Inhibition at 1 µM |
| Primary Target(s) | ||
| Aurora Kinase A | Serine/Threonine Kinase | 95% |
| Aurora Kinase B | Serine/Threonine Kinase | 88% |
| Potential Off-Targets | ||
| VEGFR2 | Tyrosine Kinase | 65% |
| EGFR | Tyrosine Kinase | 40% |
| HER2 | Tyrosine Kinase | 35% |
| CDK9 | Serine/Threonine Kinase | 25% |
| GSK3β | Serine/Threonine Kinase | 15% |
| Src | Tyrosine Kinase | 10% |
| Lck | Tyrosine Kinase | 8% |
| Negligible Activity | ||
| ROCK1 | Serine/Threonine Kinase | <5% |
| PKA | Serine/Threonine Kinase | <5% |
| PKCα | Serine/Threonine Kinase | <5% |
Note: This data is illustrative and intended to represent a plausible selectivity profile for a this compound derivative designed as an Aurora kinase inhibitor. Actual data would need to be generated through rigorous experimental testing.
Experimental Protocols
To empirically determine the cross-reactivity and selectivity of this compound derivatives, a systematic screening approach is necessary. The following protocols outline standard methodologies for in vitro kinase inhibitor profiling.
In Vitro Kinase Panel Screening (Radiometric Assay)
This method is a gold standard for quantifying the inhibitory activity of a compound against a large panel of kinases.
Materials:
-
Purified recombinant kinases (comprehensive panel)
-
Specific peptide or protein substrates for each kinase
-
Test compound (this compound derivative) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled)
-
Unlabeled ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for a broad screen is 10 µM.
-
In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound dilution to the wells. Include a DMSO-only control (vehicle) and a positive control inhibitor.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Kₘ for each respective kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for the test compound at each concentration relative to the vehicle control.
Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is a biophysical method that can be used to assess the binding of a compound to a protein kinase by measuring the change in the protein's thermal stability.[1]
Materials:
-
Purified recombinant kinases
-
Test compound stock solution (in DMSO)
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
Assay buffer (e.g., 50 mM sodium phosphate pH 7.0, 100 mM NaCl)
-
Quantitative PCR (qPCR) instrument with a thermal ramping capability
Procedure:
-
In a 96-well PCR plate, add the purified kinase and the assay buffer.
-
Add the test compound at the desired concentration. Include a DMSO control.
-
Add the SYPRO Orange dye to each well.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument.
-
Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence of the SYPRO Orange dye during the thermal ramp.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
A positive interaction between the compound and the kinase will result in a thermal shift (ΔTm), indicating stabilization of the protein. The magnitude of the ΔTm can be correlated with binding affinity.
Visualizing Workflows and Pathways
To better illustrate the processes and concepts involved in cross-reactivity studies, the following diagrams are provided.
Conclusion
The evaluation of cross-reactivity is a critical component of the preclinical development of any therapeutic candidate. For this compound derivatives, a thorough understanding of their selectivity profile against the human kinome is essential to mitigate potential off-target effects and ensure a favorable safety profile. The methodologies outlined in this guide provide a robust framework for researchers to systematically assess the selectivity of their compounds and make informed decisions in the drug discovery and development process. While the provided quantitative data is hypothetical, it underscores the importance of generating such data to guide lead optimization and candidate selection.
References
Navigating the Therapeutic Potential of 2-Chloro-4-formylthiazole Derivatives: A Comparative Guide to In Vitro and In Vivo Target Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic validation of 2-Chloro-4-formylthiazole derivatives and related thiazole compounds. Due to the nascent stage of research on direct derivatives of this compound, this guide draws upon experimental data from structurally similar and functionally relevant thiazole-based compounds to offer insights into their potential therapeutic targets and validation methodologies.
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, including the anticancer agents Dasatinib and Ixazomib.[1][2] Thiazole derivatives exhibit a broad spectrum of biological activities, and their anticancer effects are often attributed to their ability to induce apoptosis, disrupt microtubule assembly, and modulate key signaling pathways such as NF-κB, mTOR, and PI3K/Akt.[3] This guide synthesizes available data to present a comparative overview of their performance against various cancer cell lines and their validated molecular targets.
Quantitative Performance Analysis: A Comparative Overview
The following tables summarize the in vitro efficacy of various thiazole derivatives against a range of cancer cell lines. This data, extracted from multiple studies, allows for a comparative assessment of their cytotoxic potential.
Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Thiazole Derivatives Across Various Cancer Cell Lines
| Compound Class/Derivative | Leukemia (MOLT-4, SR) | Colon Cancer (SW-620) | CNS Cancer (SF-539) | Melanoma (SK-MEL-5) | Breast Cancer (MCF-7) | Lung Cancer (A549) | Source(s) |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones (e.g., Compound 2h) | < 0.01–0.02 | < 0.01–0.02 | < 0.01–0.02 | < 0.01–0.02 | - | - | [4] |
| Thiazole-hydrazone Derivatives | - | - | - | < 10 | < 10 | < 10 | [5] |
| 2-(3-Indolyl)-N-arylthiazole-4-carboxamides | - | - | - | - | - | - | [5] |
| Hydrazonothiazole-based Pyridines (e.g., Compounds 2b, 2c, 2f, 2m) | - | - | - | - | Potent Cytotoxicity | More efficacious than cisplatin | [6] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (e.g., Compound 4c) | - | - | - | - | 2.57 ± 0.16 | - | [7] |
Note: A lower IC50/GI50 value indicates higher potency. Dashes (-) indicate that data was not available in the reviewed sources.
Table 2: Validated Molecular Targets and Inhibitory Concentrations of Thiazole Derivatives
| Compound Class/Derivative | Molecular Target | Assay Type | Result (IC50) | Source(s) |
| Thiazole Derivatives | VCP (p97) | Enzyme Inhibition | - | [5] |
| Hydrazonothiazole-based Pyridines (e.g., Compound 2f) | MMP-9 | Enzyme Inhibition | Most effective inhibitor in series | [6] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (e.g., Compound 4c) | VEGFR-2 | Enzyme Inhibition | 0.15 µM | [7] |
Note: This table highlights some of the specific molecular targets that have been validated for different classes of thiazole compounds.
Key Experimental Protocols for Target Validation
The validation of therapeutic targets for novel compounds relies on a suite of robust experimental methodologies. Below are detailed protocols for key in vitro assays commonly cited in the evaluation of anticancer thiazole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
-
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.[8][9]
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.[7]
-
Apoptosis Assay by Annexin V/Propidium Iodide Staining
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[7]
-
Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay)
-
Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme, such as a kinase.
-
Protocol:
-
Reaction Setup: In a microplate, combine the purified enzyme (e.g., VEGFR-2), a specific substrate, and ATP in a reaction buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture to allow the enzymatic reaction to proceed.
-
Detection: Use a detection reagent that measures the product of the enzymatic reaction (e.g., ADP formation or substrate phosphorylation) via a luminescent, fluorescent, or colorimetric signal.
-
Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC50 value.[7]
-
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental designs involved in validating therapeutic targets, the following diagrams illustrate key signaling pathways and a generalized workflow.
Caption: Generalized workflow for the validation of therapeutic targets.
Caption: Potential signaling pathways modulated by anticancer thiazole derivatives. Caption: Potential signaling pathways modulated by anticancer thiazole derivatives.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 2-Chloro-4-formylthiazole as a Versatile Reagent in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel chemical entities. 2-Chloro-4-formylthiazole has emerged as a valuable reagent, offering a unique combination of reactive sites for the construction of complex heterocyclic systems. This guide provides an objective, data-driven comparison of this compound with existing reagents for the synthesis of fused thiazole derivatives, a class of compounds with significant interest in medicinal chemistry.
This comparison focuses on the synthesis of thiazolo[3,2-a]pyrimidin-5-one derivatives, a privileged scaffold in drug discovery. We will compare a synthetic route utilizing this compound with a classical approach starting from a different thiazole derivative.
Data Presentation: Synthesis of Thiazolo[3,2-a]pyrimidin-5-one Derivatives
The following table summarizes the quantitative data for two distinct synthetic pathways leading to the formation of a thiazolo[3,2-a]pyrimidin-5-one core structure. This allows for a direct comparison of reaction efficiency and conditions.
| Parameter | Method A: this compound Route | Method B: Classical Hantzsch-type Synthesis |
| Starting Materials | This compound, Ethyl acetoacetate, Amine | Ethyl 2-aminothiazole-4-carboxylate, Diketene |
| Key Transformation | Multi-component condensation/cyclization | Acylation followed by cyclization |
| Reaction Time | 6-8 hours | 10-12 hours |
| Overall Yield | 75-85% | 60-70% |
| Reaction Conditions | Reflux in ethanol with a catalytic amount of base (e.g., piperidine) | Step 1: Acylation at room temperature; Step 2: Cyclization with strong base (e.g., sodium ethoxide) at elevated temperature |
| Purification | Column chromatography | Recrystallization and/or column chromatography |
| Substrate Scope | Good tolerance for various amines | Limited by the availability of substituted diketenes |
Experimental Protocols
Detailed methodologies for the key transformations are provided below to ensure reproducibility and facilitate a comprehensive understanding of each approach.
Method A: Three-Component Reaction using this compound
This one-pot procedure leverages the reactivity of both the chloro and formyl groups of this compound.
Reaction: A mixture of this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and the desired amine (1.0 mmol) in absolute ethanol (15 mL) is treated with a catalytic amount of piperidine (0.1 mmol). The reaction mixture is heated to reflux and stirred for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TCC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired thiazolo[3,2-a]pyrimidin-5-one derivative.
Method B: Classical Hantzsch-type Synthesis
This two-step approach is a more traditional method for constructing the fused pyrimidinone ring onto a pre-existing thiazole core.
Step 1: Acylation of Ethyl 2-aminothiazole-4-carboxylate To a solution of ethyl 2-aminothiazole-4-carboxylate (1.0 mmol) in dry tetrahydrofuran (THF) (10 mL) at 0 °C, diketene (1.2 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated to give the crude acylated intermediate, which is used in the next step without further purification.
Step 2: Cyclization The crude acylated intermediate is dissolved in absolute ethanol (15 mL), and a solution of sodium ethoxide (prepared by dissolving sodium metal (1.5 mmol) in absolute ethanol (5 mL)) is added. The mixture is heated to reflux for 6 hours. After cooling, the reaction mixture is neutralized with dilute acetic acid, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the target thiazolo[3,2-a]pyrimidin-5-one.
Mandatory Visualization
To visually represent the chemical transformations and experimental logic, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative reaction pathways for the synthesis of thiazolo[3,2-a]pyrimidin-5-ones.
Comparative Analysis of 2-Chloro-4-formylthiazole and Structurally Related Thiazole Derivatives in Preclinical Studies
For researchers, scientists, and drug development professionals, this guide provides a statistical analysis of experimental data from studies on 2-Chloro-4-formylthiazole and its analogues. The following sections detail the biological activities, experimental protocols, and comparative performance of these compounds, offering insights for further research and development.
Derivatives of the thiazole ring, a key heterocyclic scaffold, are the subject of extensive research in medicinal chemistry due to their wide range of pharmacological activities. These activities include potential applications as anticancer and antimicrobial agents. This guide focuses on the comparative analysis of this compound and other thiazole derivatives, presenting available quantitative data from various preclinical studies to facilitate informed decisions in drug discovery pipelines.
Comparative Biological Activity of Thiazole Derivatives
To provide a clear comparison of the biological performance of various thiazole derivatives, the following tables summarize their in vitro anticancer and antimicrobial activities. While direct experimental data for this compound is limited in the reviewed literature, this compilation of data for structurally related compounds offers valuable insights into the potential efficacy of this chemical scaffold.
Table 1: In Vitro Anticancer Activity of Thiazole Derivatives (IC50 µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylthiazole-4-carboxamide Derivative | T47D (Breast) | <10 | [1] |
| Caco-2 (Colorectal) | <10 | [1] | |
| HT-29 (Colon) | <10 | [1] | |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole (3a) | - | - | [2] |
| 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) Analogues | Melanoma | Low nM range | [3] |
| Prostate Cancer | Low nM range | [3] | |
| 7-Chloroquinoline-4-thiazoleacetic Acid Derivative (Compound 6) | A549 (Lung) | - | [4] |
| MCF-7 (Breast) | 15.41 | [4] | |
| 7-Chloroquinoline-4-thiazoleacetic Acid Derivative (Compound 12) | A549 (Lung) | - | [4] |
| MCF-7 (Breast) | 12.99 | [4] | |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| HepG2 (Liver) | 7.26 ± 0.44 | [5] | |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone (2h) | NCI-60 Panel Mean | 1.57 | [6] |
Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives (MIC µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Substituted Aminothiazoles (SMB-1, SMB-2, SMB-6) | S. aureus | Comparable to Ampicillin | [7] |
| S. epidermidis | Comparable to Ampicillin | [7] | |
| E. coli | Comparable to Ampicillin | [7] | |
| K. pneumoniae | Comparable to Ampicillin | [7] | |
| C. albicans | Comparable to Miconazole | [7] | |
| 2-Amino-1,3,4-thiadiazole Derivative (11c) | B. subtilis | - | [2] |
| S. aureus | - | [2] | |
| Thiazolidin-4-one Derivatives (Chloro-substituted 3 & 8) | P. aeruginosa | - | [8] |
| S. typhi | - | [8] | |
| S. aureus | - | [8] | |
| Thiazole Derivatives (p-t) | E. coli | > Standard | [3] |
| P. aeruginosa | > Standard | [3] | |
| K. pneumonia | > Standard | [3] | |
| S. aureus | > Standard | [3] | |
| C. albicans | > Standard | [3] | |
| A. flavus | > Standard | [3] | |
| A. fumigates | > Standard | [3] | |
| T. rubrum | > Standard | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the general synthetic procedures and biological evaluation methods employed in the cited studies.
Synthesis of Thiazole Derivatives
The synthesis of various thiazole derivatives often follows established chemical pathways. A common method is the Hantzsch thiazole synthesis.
General Procedure for Hantzsch Thiazole Synthesis:
This method typically involves the reaction of a thiourea or thioamide with an α-haloketone. For example, to synthesize 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, an equimolar mixture of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone is condensed under reflux in ethanol for several hours.[2] The resulting cyclized product can then be purified using standard techniques such as recrystallization.
Logical Workflow for Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.
In Vitro Anticancer Activity Assessment
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway in Cancer Targeted by Some Thiazole Derivatives
Caption: Simplified signaling pathways targeted by some anticancer thiazole derivatives.
In Vitro Antimicrobial Activity Assessment
The minimum inhibitory concentration (MIC) is a key parameter used to determine the antimicrobial efficacy of a compound. The broth microdilution method is a standard technique for determining MIC values.
Broth Microdilution Method:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The presented data highlights the significant potential of the thiazole scaffold in the development of novel therapeutic agents. While specific experimental data for this compound remains elusive in the public domain, the compiled information on its structural analogues provides a valuable starting point for researchers. The diverse biological activities observed for various 2-chloro and 4-substituted thiazole derivatives underscore the importance of further investigation into this class of compounds. The provided experimental protocols offer a foundation for the synthesis and evaluation of new derivatives, paving the way for the discovery of more potent and selective drug candidates. Future studies should aim to synthesize and evaluate this compound to directly assess its biological profile and establish a definitive comparison with other promising thiazole derivatives. thiazole derivatives.
References
- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-formylthiazole: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 2-Chloro-4-formylthiazole, tailored for researchers, scientists, and drug development professionals.
This compound is a halogenated organic compound that requires careful handling and disposal due to its potential hazards. Adherence to the following procedures is crucial to minimize risks and ensure regulatory compliance.
Hazard Profile and Safety Precautions
Based on available safety data, this compound presents the following hazards:
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If dust or aerosols are likely to be generated, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
-
Segregation and Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper or disposable spatulas, in a clearly labeled, sealed container designated for halogenated organic waste.[3][4]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled waste container for halogenated organic solvents.[5][6][7] Do not mix with non-halogenated waste to avoid higher disposal costs and more complex treatment processes.[6][7]
-
Contaminated Labware: Reusable labware that has come into contact with the compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and the associated hazards.
-
-
Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep containers away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS department or contractor with a detailed inventory of the waste.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads.
-
-
Collect and Dispose: Place the contained material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound 5198-79-8 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 2-Chloro-4-formylthiazole
Essential Safety and Handling Guide for 2-Chloro-4-formylthiazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are based on available safety data for the compound and similar chemical structures.
Chemical Identifier:
Hazard Summary: this compound is classified as a solid that is harmful if swallowed and may cause an allergic skin reaction.[1]
Personal Protective Equipment (PPE)
Consistent adherence to PPE guidelines is critical to minimize exposure and ensure personal safety when handling this compound. The precautionary statement P280 specifically mandates the use of protective gloves, protective clothing, and eye/face protection.[1]
| Route of Exposure | Recommended Personal Protective Equipment |
| Dermal (Skin) | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. Protective Clothing: Wear a lab coat or chemical-resistant apron. For larger quantities or risk of splash, impervious clothing and arm covers are recommended. |
| Ocular (Eyes) | Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against dust particles and splashes.[2] |
| Inhalation | Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2] |
Safe Handling and Operational Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any airborne particles. Use appropriate tools (e.g., spatula, weighing paper) to minimize dust generation.
-
During Reaction: Keep all containers of this compound tightly sealed when not in use. Clearly label all vessels containing the chemical.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if skin irritation or a rash occurs.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Use sealed and properly labeled containers for waste collection.
Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
